molecular formula C7H12N2OS B1267193 2-Morpholinoethyl isothiocyanate CAS No. 63224-35-1

2-Morpholinoethyl isothiocyanate

Número de catálogo: B1267193
Número CAS: 63224-35-1
Peso molecular: 172.25 g/mol
Clave InChI: SDNSCXCXVQHBGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Morpholinoethyl isothiocyanate is a useful research compound. Its molecular formula is C7H12N2OS and its molecular weight is 172.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2-isothiocyanatoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNSCXCXVQHBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212603
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63224-35-1
Record name 2-Morpholinoethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Morpholino)ethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholinoethyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Morpholinoethyl isothiocyanate, also known as 4-(2-isothiocyanatoethyl)morpholine. It details available data on its synthesis, purification, and analytical characterization. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a bifunctional molecule incorporating a morpholine ring and a reactive isothiocyanate group. The morpholine moiety generally imparts increased water solubility and favorable pharmacokinetic properties to bioactive molecules, while the isothiocyanate group is a versatile electrophile known for its ability to interact with biological nucleophiles, leading to a range of pharmacological effects.

Identifiers and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 4-(2-isothiocyanatoethyl)morpholine[1]
Synonyms This compound, 2-(4-Morpholinyl)ethyl isothiocyanate[1]
CAS Number 63224-35-1[1]
Molecular Formula C₇H₁₂N₂OS[1]
Molecular Weight 172.25 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Density 1.11 - 1.129 g/mL at 25 °C[2]
Boiling Point 163 °C at 10 mmHg[3]
Refractive Index n20/D 1.5380[3]
Flash Point >110 °C (>230 °F)[2]
Solubility Hydrolyzes in water[3]
Storage 2-8°C, moisture sensitive[3]

Synthesis and Purification

General Synthetic Approach: Reaction of 2-(Morpholino)ethan-1-amine with a Thiocarbonylating Agent

A common method for the preparation of isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent, such as thiophosgene or a precursor. A frequently used and safer alternative to thiophosgene is the in-situ generation of a dithiocarbamate salt followed by desulfurization.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization cluster_2 Step 3: Work-up and Purification Amine 2-(Morpholino)ethan-1-amine CS2 Carbon Disulfide (CS₂) Base Base (e.g., Triethylamine) Solvent1 Aprotic Solvent (e.g., Dichloromethane) Intermediate Dithiocarbamate Salt (in situ) Desulfurizing_Agent Desulfurizing Agent (e.g., Tosyl Chloride) Product 2-Morpholinoethyl isothiocyanate Workup Aqueous Work-up Extraction Solvent Extraction Drying Drying of Organic Phase Purification Purification (e.g., Column Chromatography) Final_Product Pure Product

Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. [4][5]

Induction of Apoptosis

Isothiocyanates are known to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is often mediated through the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS). While direct evidence for this compound is pending, the broader class of isothiocyanates has been shown to be effective in this regard. [6][7]

Potential Therapeutic Applications

The ability of morpholine-containing isothiocyanates to inhibit NF-κB and potentially induce apoptosis makes them attractive candidates for further investigation as:

  • Anticancer agents: For the treatment of various malignancies where NF-κB is constitutively active.

  • Anti-inflammatory agents: For the management of chronic inflammatory diseases.

  • Research tools: As chemical probes to study the role of the NF-κB pathway in various biological processes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [1]* Corrosivity: May cause severe skin burns and eye damage. [1]* Irritation: Causes skin and respiratory tract irritation. [1]* Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a reactive chemical with significant potential for applications in drug discovery and as a research tool. Its chemical properties, particularly the electrophilic nature of the isothiocyanate group, are key to its biological activity. The available evidence on related compounds strongly suggests that it may act as a potent inhibitor of the NF-κB signaling pathway, a critical target in cancer and inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed mechanistic studies and in vivo efficacy assessments. This technical guide provides a solid foundation of the current knowledge on this compound to facilitate future investigations.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Morpholinoethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-morpholinoethyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, offers representative experimental protocols, and outlines purification methodologies.

Introduction

This compound is a chemical compound featuring a morpholine ring and a reactive isothiocyanate group. This bifunctional nature makes it a versatile reagent in organic synthesis, particularly for the preparation of thiourea derivatives, which are of significant interest in the development of novel therapeutic agents. The isothiocyanate moiety readily reacts with primary and secondary amines, making it a useful tool for bioconjugation and the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₂N₂OS
Molecular Weight 172.25 g/mol
Boiling Point 163 °C at 10 mmHg
Density 1.129 g/mL at 25 °C
Appearance Colorless to pale yellow liquid

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding primary amine, 2-morpholinoethanamine. Two principal methods are widely employed for the conversion of the amine to the isothiocyanate: the thiophosgene method and the dithiocarbamate decomposition method.

Method 1: The Thiophosgene Method

This method involves the direct reaction of 2-morpholinoethanamine with thiophosgene (CSCl₂). While often efficient and high-yielding, this method requires the use of the highly toxic and corrosive reagent, thiophosgene, necessitating stringent safety precautions.

Reaction Scheme:

G Amine 2-Morpholinoethanamine Product This compound Amine->Product Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Product Base Base (e.g., Triethylamine) Base->Product Byproduct 2 HCl Product->Byproduct

Figure 1: Thiophosgene method for isothiocyanate synthesis.

Method 2: The Dithiocarbamate Decomposition Method

A safer alternative to the thiophosgene method involves the reaction of 2-morpholinoethanamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. This two-step, one-pot synthesis is often preferred due to the avoidance of highly toxic reagents.[1]

Reaction Scheme:

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization Amine 2-Morpholinoethanamine Dithiocarbamate Dithiocarbamate Salt Intermediate Amine->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base Base (e.g., NaOH, Et₃N) Base->Dithiocarbamate Product This compound Dithiocarbamate->Product DesulfurizingAgent Desulfurizing Agent (e.g., Ethyl Chloroformate) DesulfurizingAgent->Product

Figure 2: Dithiocarbamate decomposition method.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are general methods and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis via Dithiocarbamate Decomposition (Representative)

This protocol is adapted from a general procedure for the synthesis of alkyl isothiocyanates.

Materials:

  • 2-Morpholinoethanamine

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethyl Chloroformate

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-morpholinoethanamine (1.0 eq) in water.

  • To this solution, add a solution of sodium hydroxide (1.0 eq) in water.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours to ensure the complete formation of the sodium N-(2-morpholinoethyl)dithiocarbamate intermediate.

  • To the stirred reaction mixture, add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent. The primary method for purifying this liquid product is vacuum distillation.

Purification by Vacuum Distillation

Given the boiling point of 163 °C at 10 mmHg, vacuum distillation is a highly effective method for purifying this compound.

Experimental Workflow for Purification:

G Crude Crude 2-Morpholinoethyl Isothiocyanate Setup Assemble Vacuum Distillation Apparatus Crude->Setup Heating Gradual Heating under Reduced Pressure Setup->Heating Fractionation Collect Fractions based on Boiling Point and Refractive Index Heating->Fractionation Pure Pure 2-Morpholinoethyl Isothiocyanate Fractionation->Pure Analysis Characterization (GC-MS, NMR) Pure->Analysis

References

2-Morpholinoethyl Isothiocyanate: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63224-35-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class of molecules. Possessing a highly reactive isothiocyanate functional group, this molecule has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, synthesis and purification methodologies, known biological activities, and mechanisms of action. Detailed experimental protocols for key assays are described, and critical cellular signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and investigational utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.

PropertyValueReference
CAS Number 63224-35-1[1][2]
Molecular Formula C₇H₁₂N₂OS[1][2]
Molecular Weight 172.25 g/mol [2]
Appearance Colorless to pale yellow liquid or solid
Density 1.129 g/mL at 25 °C[3]
Boiling Point 163 °C at 10 mmHg[3]
Refractive Index n20/D 1.5380[3]
Solubility Hydrolyzes in water[3]
Storage Temperature 2-8°C[4]

Synthesis and Purification

The synthesis of this compound, like other isothiocyanates, typically proceeds via the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective method involves the in situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.

General Synthesis Protocol

A widely applicable method for the synthesis of isothiocyanates from primary amines is the reaction with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed.[5]

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-morpholinoethan-1-amine (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Dithiocarbamate Formation: To the stirring solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.1 equivalents) at room temperature. The reaction mixture is typically stirred for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Desulfurization: Cool the reaction mixture to 0°C in an ice bath. A desulfurizing agent, such as tosyl chloride or cyanuric chloride, dissolved in a suitable organic solvent is then added dropwise while maintaining the low temperature.[5]

  • Reaction Completion and Work-up: The mixture is stirred for an additional 30 minutes to an hour at 0°C. Upon completion, the reaction is quenched with water or a dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5]

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Distillation and Chromatography

  • Acid Wash: The crude product can be washed with a dilute acid solution to remove any residual amine.

  • Vacuum Distillation: The crude product is subjected to reduced pressure distillation to isolate the isothiocyanate.[6]

  • Column Chromatography: For higher purity, the distilled product can be further purified by column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.[5]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 2-Morpholinoethan-1-amine 2-Morpholinoethan-1-amine Dithiocarbamate Salt (intermediate) Dithiocarbamate Salt (intermediate) 2-Morpholinoethan-1-amine->Dithiocarbamate Salt (intermediate) Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt (intermediate) Triethylamine Triethylamine Triethylamine->Dithiocarbamate Salt (intermediate) Crude Product Crude Product Dithiocarbamate Salt (intermediate)->Crude Product Desulfurizing Agent Desulfurizing Agent Desulfurizing Agent->Crude Product Crude Product_pur Crude Product Acid Wash Acid Wash Crude Product_pur->Acid Wash Vacuum Distillation Vacuum Distillation Acid Wash->Vacuum Distillation Column Chromatography Column Chromatography Vacuum Distillation->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Biological Activities and Mechanism of Action

Isothiocyanates are a well-studied class of compounds known for their chemopreventive and therapeutic properties. This compound, as a synthetic member of this class, is anticipated to share some of these biological activities.

Anticancer Activity

Preliminary evidence suggests that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells and may act as a chemopreventive agent. The general mechanisms by which isothiocyanates exert their anticancer effects are multifaceted and include the modulation of phase I and phase II biotransformation enzymes, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis.[7][8]

Mechanism of Action: An Overview

The biological effects of isothiocyanates are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins. This interaction can modulate the function of key regulatory proteins involved in cellular signaling pathways.

3.2.1. Induction of Apoptosis

Isothiocyanates are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[9][10]

3.2.2. Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is often implicated in carcinogenesis. Several isothiocyanates have been shown to inhibit the NF-κB pathway.[11] This is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.[11]

G 2-Morpholinoethyl_ITC 2-Morpholinoethyl isothiocyanate ROS ROS Generation 2-Morpholinoethyl_ITC->ROS IKK IKK Complex 2-Morpholinoethyl_ITC->IKK Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis IkB IκBα Degradation (Inhibited) IKK->IkB NFkB NF-κB Nuclear Translocation (Inhibited) IkB->NFkB Gene_Expression Pro-survival & Pro-inflammatory Gene Expression (Downregulated) NFkB->Gene_Expression

Caption: Postulated signaling pathways for this compound in cancer cells.

Experimental Protocols

The following are general protocols for key experiments used to characterize the biological activity of isothiocyanates. These can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

G cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Treat_Cells_Apop Treat Cells Harvest_Cells Harvest and Wash Cells Treat_Cells_Apop->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry

Caption: Standard experimental workflows for assessing cytotoxicity and apoptosis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive chemical entity with demonstrated potential for further investigation in the fields of cancer biology and drug discovery. This technical guide has provided a consolidated resource on its fundamental properties, synthesis, and biological activities. The outlined experimental protocols and mechanistic diagrams offer a framework for future research endeavors aimed at elucidating its therapeutic potential. As with all isothiocyanates, further in-depth studies are warranted to fully characterize its efficacy, safety profile, and precise molecular mechanisms of action.

References

2-Morpholinoethyl Isothiocyanate: A Technical Overview of its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2] They are recognized for their potent chemopreventive and therapeutic effects against various forms of cancer.[1][3] The anticancer activities of ITCs are attributed to their ability to modulate a wide array of cellular processes, including the induction of apoptosis, cell cycle arrest, and the regulation of key signaling pathways.[1][2][4] 2-Morpholinoethyl isothiocyanate (MEDI) is an isothiocyanate that has been identified as the most abundant bioactive component in the chloroform fraction of Centratherum anthelminticum seeds.[5] While research specifically on MEDI is emerging, this technical guide consolidates the available data on MEDI-containing extracts and extrapolates its likely mechanisms of action based on the well-established activities of the broader isothiocyanate class.

Core Mechanisms of Action in Cancer Cells

The anticancer effects of isothiocyanates, and by extension likely MEDI, are multifaceted, targeting several critical pathways involved in cancer cell proliferation and survival.

Inhibition of the NF-κB Signaling Pathway

The most direct evidence for the mechanism of a MEDI-containing substance comes from studies on the chloroform fraction of Centratherum anthelminticum seeds (CACF), where MEDI is the primary component (29.04%).[5] This extract was shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) translocation in MCF-7 breast cancer cells in a dose-dependent manner.[5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. By preventing the translocation of NF-κB to the nucleus, MEDI-containing extracts can suppress the expression of downstream target genes that promote cancer cell survival.

Induction of Apoptosis

A primary mechanism by which isothiocyanates exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][6][7] ITCs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.[9] Phenethyl isothiocyanate (PEITC), for example, has been shown to induce apoptosis in pancreatic cancer cells by downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL and upregulating the pro-apoptotic protein Bak.[10]

Cell Cycle Arrest

Isothiocyanates are well-documented inducers of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from dividing.[1][6] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B).[9] For instance, benzyl isothiocyanate (BITC) was found to cause G2/M arrest in human pancreatic cancer cells by decreasing the levels of these regulatory proteins.[9]

Generation of Reactive Oxygen Species (ROS)

Many isothiocyanates, including BITC and PEITC, have been observed to induce the generation of reactive oxygen species (ROS) within cancer cells.[2][11] While high levels of ROS can be damaging to all cells, the elevated basal oxidative stress in cancer cells makes them more susceptible to further ROS induction. This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[2]

Modulation of Key Signaling Pathways

Isothiocyanates are known to interfere with multiple signaling pathways that are often dysregulated in cancer.[11] The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most significant targets.[11] Depending on the cellular context and the specific isothiocyanate, they can either activate or inhibit these pathways to ultimately promote apoptosis and inhibit proliferation. For example, some ITCs activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK and PI3K/Akt pathways.[4]

Quantitative Data

The cytotoxic activity of the chloroform fraction of Centratherum anthelminticum seeds (CACF), containing 29.04% this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values represent the potency of the entire extract and not of purified MEDI.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma8.1 ± 0.9
PC-3Prostate Adenocarcinoma22.61 ± 1.7
A549Non-small Cell Lung Carcinoma31.42 ± 5.4
WRL-68Normal Hepatic Cells54.93 ± 8.3
Data from Arya, A., et al. (2012).[5]

Mandatory Visualizations

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEDI 2-Morpholinoethyl isothiocyanate (MEDI) IKK IKK Complex MEDI->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_p65_p50_IkB NF-κB-IκBα Complex (Inactive) Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed mechanism of MEDI-containing extract via inhibition of the NF-κB signaling pathway.

Start Treat Cancer Cells with MEDI Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic CellCycle Determine Cell Cycle Distribution (e.g., Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic Mechanism Investigate Molecular Mechanism (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism Pathway Identify Key Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB) Mechanism->Pathway

Caption: Experimental workflow for evaluating the anticancer activity of MEDI.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, PC-3)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound (MEDI) stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of MEDI in complete culture medium.

    • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of MEDI. Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • MEDI stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with MEDI at various concentrations for a specified time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. (Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC and PI positive cells are in late apoptosis/necrosis).

Cell Cycle Analysis

This assay uses propidium iodide to stain cellular DNA and a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • MEDI stock solution

    • PBS

    • 70% cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with MEDI as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

    • Add PI staining solution and incubate for 15 minutes in the dark.

    • Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blotting for Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Materials:

    • Treated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cell pellets in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Conclusion

This compound (MEDI) is a promising anticancer compound identified as a major constituent of Centratherum anthelminticum seeds. Studies on an extract rich in MEDI have demonstrated its ability to inhibit the pro-survival NF-κB pathway and exert cytotoxicity against breast, prostate, and lung cancer cells. Based on the extensive research on other isothiocyanates, it is highly probable that MEDI also induces apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like MAPK and PI3K/Akt and the generation of reactive oxygen species. Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by pure this compound to validate its potential as a therapeutic agent in oncology.

References

A Technical Guide to the Reactivity of 2-Morpholinoethyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-Morpholinoethyl isothiocyanate with primary amines. This reaction is a cornerstone of bioconjugation and synthetic chemistry, enabling the formation of stable thiourea linkages critical for drug development, fluorescent labeling, and the creation of novel molecular probes. This document details the core reaction mechanism, factors influencing reaction kinetics, quantitative data, and standardized experimental protocols.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles. The primary amine serves as the nucleophile, where the lone pair of electrons on the nitrogen atom initiates the reaction.

The process proceeds in two main steps:

  • Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group.

  • Proton Transfer: This leads to the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to form the stable N,N'-disubstituted thiourea product.

The reaction is highly efficient and often proceeds to completion under mild conditions, making it a favored method for creating covalent linkages.[1][2]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ITC 2-Morpholinoethyl Isothiocyanate Intermediate Zwitterionic Intermediate ITC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Product N,N'-Disubstituted Thiourea Intermediate->Product Proton Transfer

Caption: The reaction mechanism of this compound with a primary amine.

Factors Influencing Reactivity

The rate and outcome of the thiourea formation are significantly influenced by several experimental parameters. Optimizing these factors is crucial for achieving high yields and specificity, particularly in complex environments like bioconjugation.

  • pH: The pH of the reaction medium is the most critical factor. The reaction with primary amines is significantly favored under alkaline conditions (pH 9-11).[3][4] In this range, the amine is deprotonated (R-NH₂) and thus more nucleophilic. At neutral or acidic pH (6-8), the amine exists in its protonated form (R-NH₃⁺), which is not nucleophilic. Furthermore, at lower pH ranges, competing reactions with other nucleophiles, such as thiol groups (e.g., from cysteine residues), can occur to form dithiocarbamates.[3][4]

  • Solvent: The choice of solvent is primarily dictated by the solubility of the reactants. Common anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[2][5] For bioconjugation applications, aqueous buffer systems with organic co-solvents are often employed.

  • Temperature: The reaction is typically performed at room temperature, as it is often rapid and exothermic.[2][5] For less reactive amines, gentle heating or refluxing may be necessary to drive the reaction to completion.[6]

  • Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate impact the reaction rate. Amines with electron-donating groups are more nucleophilic and react faster. Conversely, isothiocyanates with electron-withdrawing groups are more electrophilic and also react more quickly.

Factors cluster_ph Effect of pH cluster_outcome Reaction Pathway pH Reaction pH alkaline Alkaline (pH 9-11) pH->alkaline Favors neutral Neutral/Acidic (pH 6-8) pH->neutral Favors amine_reaction Reaction with Primary Amine (Thiourea Formation) alkaline->amine_reaction Dominant Pathway thiol_reaction Reaction with Thiol (Dithiocarbamate Formation) neutral->thiol_reaction Competing Pathway Workflow cluster_setup Setup cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Primary Amine in Anhydrous Solvent B Add 2-Morpholinoethyl Isothiocyanate (1 eq) A->B C Stir at Room Temperature B->C D Monitor Progress by TLC C->D E Remove Solvent via Rotary Evaporation D->E Reaction Complete F Purify Crude Product E->F G Characterize Final Product (NMR, IR, MP) F->G

References

Spectral Analysis of 2-Morpholinoethyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Morpholinoethyl isothiocyanate (CAS No. 63224-35-1), a versatile bifunctional molecule incorporating a morpholine ring and a reactive isothiocyanate group. This document presents its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data, detailed experimental protocols for these analyses, and a representative synthetic workflow.

Core Spectral Data

The following sections and tables summarize the key spectral information for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.[1]

Wavenumber (cm⁻¹)AssignmentIntensity
2950 - 2800C-H stretching (alkyl)Strong
2200 - 2000-N=C=S stretching (isothiocyanate)Strong
1450 - 1400C-H bending (alkyl)Medium
1115 - 1070C-O-C stretching (ether in morpholine)Strong

Table 1: Key Infrared Absorption Bands for this compound. Data sourced from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.70t4H-O-CH₂- (Morpholine)
~ 3.65t2H-CH₂-NCS
~ 2.60t2H-CH₂-N(morpholine)
~ 2.50t4H-N-CH₂- (Morpholine)

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~ 130-N=C=S (Isothiocyanate)
~ 67-O-CH₂- (Morpholine)
~ 58-CH₂-N(morpholine)
~ 54-N-CH₂- (Morpholine)
~ 45-CH₂-NCS

Table 3: Predicted ¹³C NMR Spectral Data for this compound. The isothiocyanate carbon signal is often broad.[2]

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation : A small drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[4][5] A second salt plate is then placed on top to create a thin liquid film.[4][5]

  • Instrument Setup : The FT-IR spectrometer is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.[6]

  • Data Acquisition : The prepared salt plates are placed in the sample holder of the spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

The NIST gas-phase spectrum was obtained using an integrated capillary Gas Chromatography-Mass Spectrometry-Infrared (GC-MS-IR) instrument at a resolution of 8 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans and the relaxation delay are optimized.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Synthetic Workflow

This compound can be synthesized from the corresponding primary amine, 2-morpholinoethanamine, through a reaction with thiophosgene.[8][9][10] This is a common and effective method for the preparation of isothiocyanates.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-morpholinoethanamine 2-Morpholinoethanamine ReactionVessel Reaction in Anhydrous Solvent (e.g., Dichloromethane) 2-morpholinoethanamine->ReactionVessel Thiophosgene Thiophosgene Thiophosgene->ReactionVessel TargetMolecule 2-Morpholinoethyl Isothiocyanate ReactionVessel->TargetMolecule Work-up & Purification HCl Hydrogen Chloride (gas) ReactionVessel->HCl

Synthesis of this compound.

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate product. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the thiophosgene.

References

Solubility and stability of 2-Morpholinoethyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 2-Morpholinoethyl Isothiocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application. This guide provides a detailed overview of the solubility and stability of this compound, a compound of interest for its potential biological activities. Due to the limited availability of specific quantitative data for this molecule, this guide incorporates data from analogous isothiocyanates and outlines general experimental protocols for its characterization.

Core Physicochemical Properties

This compound is characterized by the presence of a reactive isothiocyanate group and a polar morpholino moiety. This structure dictates its solubility and stability profiles. The compound is known to be moisture-sensitive and hydrolyzes in water. For optimal stability, it is recommended to store it at 2-8°C.

Solubility Profile

Table 1: Estimated Quantitative Solubility of this compound in Various Solvents

SolventEstimated SolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
Dimethylformamide (DMF)~30 mg/mLNot Specified
Ethanol~30 mg/mLNot Specified
WaterHydrolyzesNot Specified

Note: The solubility values in DMSO, DMF, and Ethanol are based on data for 2-phenylethyl isothiocyanate and should be experimentally verified for this compound.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The electrophilic nature of the isothiocyanate group makes it susceptible to nucleophilic attack, particularly by water, leading to degradation. Its stability is significantly influenced by factors such as pH, temperature, and the presence of nucleophiles.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on Stability
pH Isothiocyanates generally exhibit greater stability in acidic conditions. Neutral to basic conditions can accelerate degradation.
Temperature Higher temperatures increase the rate of degradation. It is recommended to store the compound at 2-8°C and avoid excessive heat during experiments.
Moisture The compound is moisture-sensitive and readily hydrolyzes in the presence of water.
Light While not explicitly documented for this compound, light can be a factor in the degradation of many organic molecules. Amber vials are recommended for storage.
Nucleophiles Reacts with nucleophiles, which is the basis of its biological activity but also a pathway for degradation.

The degradation of isothiocyanates in aqueous environments can lead to the formation of the corresponding amines and N,N'-dialkyl(en)yl thioureas, particularly under neutral to basic pH and elevated temperatures.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This method is a widely accepted standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, buffered aqueous solutions)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment.

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol for Stability Assessment

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

Objective: To assess the stability of this compound under different pH and temperature conditions over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Co-solvent if necessary to ensure initial dissolution (e.g., DMSO, ethanol)

  • Thermostatically controlled environments (e.g., incubators, water baths) set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration. The volume of the organic solvent should be kept to a minimum (e.g., <1%) to minimize its effect on the solution properties.

  • Incubation:

    • Place the vials in the different temperature-controlled environments.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life (t½) for each condition to quantify the stability.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Factors Affecting Stability of this compound cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors ITC 2-Morpholinoethyl Isothiocyanate Degradation Degradation Products (e.g., Amine, Thiourea) ITC->Degradation leads to Stability Stability ITC->Stability maintained by pH pH (Neutral/Basic) pH->Degradation Temp Temperature (Elevated) Temp->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation Nucleophiles Nucleophiles Nucleophiles->Degradation Acidic_pH Acidic pH Acidic_pH->Stability Low_Temp Low Temperature (2-8°C) Low_Temp->Stability Anhydrous Anhydrous Conditions Anhydrous->Stability

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Testing cluster_stability Stability Testing start Start prep_stock Prepare Stock Solution of this compound start->prep_stock sol_flask Saturation Shake-Flask (Excess compound in solvent) prep_stock->sol_flask stab_setup Incubate in Buffers (Varying pH and Temperature) prep_stock->stab_setup sol_equil Equilibration (e.g., 24-48h with shaking) sol_flask->sol_equil sol_sample Filter and Dilute Supernatant sol_equil->sol_sample hplc HPLC Analysis sol_sample->hplc stab_sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stab_setup->stab_sample stab_sample->hplc data_analysis Data Analysis hplc->data_analysis sol_result Determine Equilibrium Solubility (mg/mL) data_analysis->sol_result stab_result Calculate Degradation Rate and Half-life (t½) data_analysis->stab_result

Caption: General workflow for assessing solubility and stability.

2-Morpholinoethyl Isothiocyanate: A Versatile Synthetic Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethyl isothiocyanate has emerged as a valuable and versatile synthetic building block in medicinal chemistry. Its unique structural features, combining a reactive isothiocyanate group with a flexible morpholine moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and thiourea derivatives. These derivatives have demonstrated significant potential in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It further details experimental protocols for the preparation of its derivatives, presents quantitative data on their biological activities, and elucidates the signaling pathways through which these compounds exert their effects. This document aims to serve as a critical resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

The isothiocyanate functional group (-N=C=S) is a key pharmacophore found in numerous naturally occurring and synthetic compounds with a wide array of biological activities. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups, making it an excellent scaffold for the construction of more complex molecules. When coupled with a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties, the resulting this compound becomes a particularly interesting building block for drug design.

This guide will delve into the core aspects of this compound as a synthetic tool, providing the necessary information for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₇H₁₂N₂OS[1]
Molecular Weight 172.25 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 163 °C at 10 mmHg[3]
Density 1.129 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5380[3]
Solubility Soluble in organic solvents such as dichloromethane and acetone.[4]
Storage Store at 2-8°C, sensitive to moisture.[3]

Spectroscopic Data:

Comprehensive spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

TechniqueKey Peaks / Signals
Infrared (IR) The IR spectrum of this compound is characterized by a strong, broad absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.
¹H NMR The proton NMR spectrum typically shows signals for the morpholine ring protons, as well as the ethyl chain connecting the morpholine and isothiocyanate groups.
¹³C NMR The carbon NMR spectrum will display a characteristic signal for the isothiocyanate carbon atom in the range of 120-140 ppm.

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding primary amine, 2-morpholinoethylamine. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent.

General Synthetic Workflow:

G Start 2-Morpholinoethylamine Reaction Reaction Start->Reaction 1. React with Reagent Thiophosgene (CSCl₂) or equivalent Reagent->Reaction Solvent Inert solvent (e.g., CH₂Cl₂) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product 2. Formation of

General synthesis of this compound.

Reactivity and Applications as a Synthetic Building Block

The primary utility of this compound in synthesis stems from the high reactivity of the isothiocyanate group towards nucleophiles. This reactivity allows for the straightforward construction of a variety of derivatives, most notably thioureas.

Synthesis of Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the preparation of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

General Reaction Scheme:

G ITC 2-Morpholinoethyl isothiocyanate Reaction Reaction ITC->Reaction Reacts with Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Product 1-(2-Morpholinoethyl)-3-substituted thiourea derivative Reaction->Product Forms

Synthesis of thiourea derivatives.
Synthesis of Other Heterocyclic Compounds

Beyond thioureas, this compound can be employed in the synthesis of various other heterocyclic systems. For example, its precursor, 2-morpholinoethylamine, has been utilized in multicomponent reactions to generate complex structures like thiazinanones.[5]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative derivative of this compound.

Synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea[6]

Materials:

  • Cinnamoyl isothiocyanate

  • 2-Morpholinoethylamine

  • Acetone

Procedure:

  • Cinnamoyl isothiocyanate is prepared by reacting cinnamoyl chloride with ammonium thiocyanate in acetone.

  • To a solution of cinnamoyl isothiocyanate in acetone, a stoichiometric amount of 2-morpholinoethylamine is added.

  • The reaction mixture is stirred at 70°C for 15 minutes.

  • The mixture is then refluxed for 3 hours.

  • After cooling, the reaction mixture is filtered into a beaker containing ice.

  • The resulting white precipitate of 1-(2-morpholinoethyl)-3-(3-phenylacryloyl)thiourea is collected by filtration.

Characterization Data:

  • Melting Point: 177.3-178°C[6]

  • IR (KBr, cm⁻¹): 3167 (N-H), 1675 (C=O), 1330 (C-N), 845 (C=S)[6]

  • ¹³C NMR (ppm): ~179 (C=S), 165.2 (C=O), 128.4-130.9 (aromatic carbons)[6]

Biological Activities of Derivatives

Derivatives of this compound, particularly thioureas, have been investigated for a range of biological activities. The morpholine moiety often contributes to improved pharmacokinetic profiles and biological efficacy.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiourea derivatives. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[2]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5[2]
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast)2.6[2]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB-231 (Breast)3.0[2]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB-468 (Breast)4.6[2]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMCF-7 (Breast)4.5[2]
Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been extensively studied. These compounds have shown activity against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicans125[6]
Thiourea derivatives with 2-aminothiazole scaffoldGram-positive cocci2-32
Disubstituted 4-Chloro-3-nitrophenylthiourea derivativesStaphylococcus aureus2-64

Signaling Pathways

Isothiocyanates and their derivatives are known to modulate several key signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer. Several isothiocyanates have been shown to inhibit this pathway, thereby exerting anti-inflammatory and anticancer effects. The mechanism often involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases ITC Isothiocyanate Derivatives ITC->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by isothiocyanates.
Induction of Apoptosis via the Mitochondrial Pathway

Many isothiocyanate derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is through the mitochondrial (intrinsic) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute the apoptotic program.

G cluster_mito Mitochondrion ITC Isothiocyanate Derivatives Bax Bax (Pro-apoptotic) ITC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ITC->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by isothiocyanates via the mitochondrial pathway.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward reactivity, coupled with the beneficial properties imparted by the morpholine moiety, makes it an ideal starting point for the synthesis of diverse libraries of compounds with significant therapeutic potential. The derivatives of this compound, particularly thioureas, have demonstrated promising anticancer and antimicrobial activities. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives is warranted and holds great promise for the discovery of novel drug candidates. This technical guide provides a solid foundation for researchers to embark on or advance their work in this exciting area of drug development.

References

Potential Antimicrobial Properties of 2-Morpholinoethyl Isothiocyanate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Isothiocyanates (ITCs), a class of sulfur-containing organic compounds naturally occurring in cruciferous vegetables, have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial properties.[1][2][3] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes by reacting with sulfhydryl groups of proteins.[2]

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to be a component of several approved drugs and to confer favorable pharmacokinetic properties. The incorporation of a morpholine ring into various molecular frameworks has been shown to enhance antimicrobial efficacy.[4][5] Morpholine-containing compounds have been reported to act as antibiotic enhancers and may interfere with bacterial efflux pumps or enzymes involved in cell wall biosynthesis.[6][7]

This technical guide explores the potential antimicrobial properties of a novel class of compounds: 2-Morpholinoethyl isothiocyanate derivatives. While direct experimental data on these specific derivatives are limited in the current literature, this document consolidates information on the synthesis, antimicrobial activity, and mechanisms of action of structurally related isothiocyanates, thioureas, and morpholine-containing compounds to provide a foundational resource for researchers interested in this promising area of drug discovery.

Data Presentation: Antimicrobial Activity of Related Isothiocyanates and Thiourea Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) data for various isothiocyanate and thiourea derivatives against a range of bacterial and fungal pathogens. This information provides a valuable reference for predicting the potential antimicrobial spectrum and potency of novel this compound derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Isothiocyanates

CompoundMicrobial StrainMIC (µg/mL)Reference
Allyl-isothiocyanate (AITC)Pseudomonas aeruginosa ATCC 10145100[8]
Benzyl-isothiocyanate (BITC)Methicillin-Resistant Staphylococcus aureus (MRSA)2.9 - 110[3]
2-Phenylethyl-isothiocyanate (PEITC)Pseudomonas aeruginosa ATCC 10145100[8]
2-Phenylethyl-isothiocyanate (PEITC)Methicillin-Resistant Staphylococcus aureus (MRSA)2.9 - 110[3]
Sulforaphane (SFN)Helicobacter pylori (clarithromycin and metronidazole resistant)2[9]

Table 2: Minimum Inhibitory Concentrations (MIC) of Various Thiourea Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Naphthalimide–thiourea derivativesStaphylococcus aureus0.03 - 8[10]
Naphthalimide–thiourea derivativesVancomycin-Resistant Staphylococcus aureus (VRSA)0.06 - 4[10]
Bis-thiourea derivativesStaphylococcus epidermidis ATCC 122281.47 (µM)[11]
Bis-thiourea derivativesMicrococcus luteus ATCC 102401.47 (µM)[11]
Thiourea Derivative (TD4)Methicillin-Resistant Staphylococcus aureus (MRSA) USA3002[12]
Thiadiazole-tagged thiourea derivativesGram-positive and Gram-negative bacteria0.95 - 3.25[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted thiourea derivatives from 2-Morpholinoethylamine, which can be further cyclized or modified. The initial step involves the formation of the isothiocyanate, followed by reaction with a primary amine to yield the corresponding thiourea.

Materials:

  • 2-Morpholinoethylamine

  • Carbon disulfide (CS₂)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • A primary amine (R-NH₂)

  • Dry solvents (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of this compound

  • Dissolve 2-Morpholinoethylamine (1 equivalent) in dry dichloromethane (CH₂Cl₂).

  • Add carbon disulfide (CS₂) (1.1 equivalents) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in CH₂Cl₂ dropwise.

  • Continue stirring for an additional 12-16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylthiourea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-substituted-(2-Morpholinoethyl)thiourea Derivatives

  • Dissolve the purified this compound (1 equivalent) in a suitable dry solvent such as THF.

  • Add the desired primary amine (R-NH₂) (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid product is typically collected by filtration and can be further purified by recrystallization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth in the wells of a 96-well plate.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the serially diluted compound.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow A 2-Morpholinoethylamine + CS2 B Intermediate Dithiocarbamate Salt A->B Reaction in dry solvent C Add Coupling Agent (e.g., DCC) B->C D This compound C->D Formation of Isothiocyanate G Purification (Column Chromatography) D->G E Primary Amine (R-NH2) F N-substituted-(2-Morpholinoethyl)thiourea E->F H Purification (Recrystallization) F->H G->F Reaction in dry solvent

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial_Testing_Workflow A Prepare stock solutions of test compounds B Serial dilution in 96-well plate A->B D Inoculate wells B->D C Prepare microbial inoculum (0.5 McFarland) C->D E Incubate plates (e.g., 37°C, 24h) D->E F Read results (visual or spectrophotometer) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for MIC determination.

ITC_Mechanism_of_Action ITC Isothiocyanate (R-N=C=S) Cell Microbial Cell ITC->Cell Interacts with Membrane Cell Membrane Disruption Cell->Membrane Enzyme Enzyme Inhibition (via -SH groups) Cell->Enzyme Death Cell Death Membrane->Death Metabolism Disruption of Metabolic Pathways Enzyme->Metabolism Metabolism->Death

Caption: Proposed antimicrobial mechanism of isothiocyanates.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 2-Morpholinoethyl Isothiocyanate (MEITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoethyl isothiocyanate (MEITC) is a reactive compound belonging to the isothiocyanate family, which are widely utilized in bioconjugation for the labeling of proteins and other biomolecules. The isothiocyanate group (-N=C=S) of MEITC readily reacts with primary amine groups (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable thiourea bond.[1][2] This covalent modification allows for the attachment of the morpholinoethyl group to proteins, enabling a variety of downstream applications in research and drug development. This document provides a detailed protocol for the labeling of proteins with MEITC, along with application notes and troubleshooting guidance.

Principle of Reaction

The fundamental chemistry of MEITC labeling involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the pH of the reaction buffer, as the amine group must be in its non-protonated, nucleophilic state to react efficiently.[2][3]

Applications of MEITC-Labeled Proteins

While specific applications of MEITC-labeled proteins are not extensively documented in publicly available literature, the conjugation of a morpholino group can be leveraged for various purposes, including:

  • Modification of Physicochemical Properties: The addition of the morpholinoethyl group can alter the solubility and pharmacokinetic profile of a protein.

  • Probing Protein-Protein Interactions: A MEITC-labeled protein can be used as a tool to study binding events and cellular signaling pathways.[4][5]

  • Drug Development: Isothiocyanates, as a class of compounds, are known to modulate various signaling pathways, including those involved in cancer and inflammation, such as the Nrf2 and NF-κB pathways.[1][2][3][6] MEITC-modified proteins could be designed to target these pathways.

Experimental Protocols

Materials
  • Protein of interest

  • This compound (MEITC)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)[7]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography column) or dialysis equipment

  • Spectrophotometer

Protocol for Protein Labeling with MEITC

This protocol is a general guideline and should be optimized for each specific protein and application.

1. Protein Preparation:

  • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
  • If the protein solution contains any amine-containing buffers (e.g., Tris, glycine) or stabilizers, they must be removed by dialysis or buffer exchange into the reaction buffer.

2. Preparation of MEITC Stock Solution:

  • Immediately before use, dissolve MEITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

3. Labeling Reaction:

  • Calculate the required amount of MEITC solution to achieve the desired molar excess of MEITC to protein. A starting point for optimization is a 10 to 40-fold molar excess.[8][9]
  • While gently stirring the protein solution, slowly add the calculated volume of the MEITC stock solution.
  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM.
  • Incubate for 30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Remove unreacted MEITC and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).

6. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of MEITC molecules conjugated to each protein molecule, can be determined using spectrophotometry.[11] However, this requires the molar extinction coefficient and a correction factor for MEITC at 280 nm, which are not readily available. An alternative method is mass spectrometry, which can provide the exact mass of the conjugate and thus the number of attached MEITC molecules.

Quantitative Data Summary

The optimal conditions for labeling with MEITC need to be empirically determined. The following table provides a starting point for optimization based on general isothiocyanate labeling protocols.

ParameterRecommended RangeNotes
Molar Ratio (MEITC:Protein) 10:1 to 40:1The ideal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.[8][9]
pH 8.5 - 9.0Higher pH deprotonates primary amines, increasing their nucleophilicity and reactivity towards the isothiocyanate group.[2][3]
Temperature 4°C to 25°CLower temperatures can be used for longer incubation times to minimize protein degradation.[10]
Reaction Time 1 - 2 hours at RT, or overnight at 4°CThe reaction time should be optimized to achieve the desired degree of labeling.[10]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for MEITC Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer) labeling Labeling Reaction (10-40x molar excess MEITC, RT for 1-2h or 4°C overnight) protein_prep->labeling meitc_prep MEITC Stock Solution (10 mg/mL in DMSO/DMF) meitc_prep->labeling quenching Quenching (Tris or Glycine) labeling->quenching purification Purification (Size-Exclusion Chromatography or Dialysis) quenching->purification dol Degree of Labeling (Mass Spectrometry) purification->dol

Caption: A streamlined workflow for labeling proteins with this compound (MEITC).

nrf2_pathway Hypothetical Modulation of the Nrf2 Signaling Pathway by a MEITC-Labeled Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEITC_Protein MEITC-Labeled Protein Keap1 Keap1 MEITC_Protein->Keap1 Potential Interaction/ Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Hypothetical modulation of the Nrf2 pathway by a MEITC-labeled protein.

References

Application Notes and Protocols for Antibody Conjugation Using 2-Morpholinoethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody conjugation is a cornerstone technique in modern biotechnology, enabling the development of targeted therapeutics, diagnostic agents, and research tools. The covalent attachment of molecules such as drugs, toxins, or labels to a monoclonal antibody (mAb) allows for the specific delivery of these payloads to target cells or tissues. 2-Morpholinoethyl isothiocyanate (MEITC) is a chemical linker that facilitates the conjugation of various molecules to antibodies. The isothiocyanate group (-N=C=S) of MEITC reacts with primary amine groups present on the antibody, primarily on the side chains of lysine residues, to form a stable thiourea bond.

The morpholino group in MEITC is a heterocyclic amine with a chair conformation, which can influence the physicochemical properties of the resulting antibody conjugate, such as its solubility and pharmacokinetic profile. These application notes provide a detailed protocol for the conjugation of antibodies using MEITC, methods for characterization of the conjugate, and a summary of key quantitative parameters.

Data Presentation

The success of an antibody conjugation reaction is determined by several key parameters. The following tables provide a summary of typical reaction conditions and expected outcomes. Note that these values are representative and optimal conditions may vary depending on the specific antibody and the molecule being conjugated.

Table 1: Recommended Reaction Conditions for MEITC Antibody Conjugation

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency but may also increase the risk of aggregation.
MEITC:Antibody Molar Ratio 5:1 to 20:1This ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Buffer Carbonate-Bicarbonate Buffer (0.1 M) or Phosphate Buffer (0.1 M)The buffer must be free of primary amines (e.g., Tris) and sodium azide.
pH 8.5 - 9.5Alkaline pH is crucial for the deprotonation of lysine amino groups, making them nucleophilic.
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can help to maintain antibody stability during the reaction.
Reaction Time 2 - 4 hours at Room Temperature; 12-18 hours at 4°CThe reaction should be protected from light.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo stop the reaction by consuming unreacted MEITC.

Table 2: Characterization of MEITC-Antibody Conjugate

ParameterMethodTypical Expected Values
Drug-to-Antibody Ratio (DAR) UV-Vis Spectrophotometry, Mass Spectrometry (MS)2 - 4
Conjugation Efficiency Determined by DAR and initial molar ratio10 - 30%
Purity (removal of free drug) Size-Exclusion Chromatography (SEC-HPLC)> 95%
Aggregate Content Size-Exclusion Chromatography (SEC-HPLC)< 5%
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Should be comparable to the unconjugated antibody (e.g., within 2-fold).
In vitro Potency Cell-based cytotoxicity or functional assayDependent on the conjugated payload and DAR.

Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the antibody for conjugation by buffer exchange to remove interfering substances.

Materials:

  • Purified monoclonal antibody (mAb)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer (0.1 M Sodium Carbonate-Bicarbonate Buffer or 0.1 M Phosphate Buffer, pH 9.0)

  • PD-10 desalting column or equivalent size-exclusion chromatography column

  • Centrifugal concentration devices (e.g., Amicon® Ultra)

  • UV-Vis Spectrophotometer

Procedure:

  • Buffer Exchange:

    • Equilibrate a PD-10 desalting column with 5 column volumes of Conjugation Buffer.

    • Apply the antibody solution to the column.

    • Elute the antibody with Conjugation Buffer according to the manufacturer's instructions.

    • Alternatively, perform buffer exchange using centrifugal concentration devices by repeated dilution with Conjugation Buffer and concentration.

  • Concentration Adjustment:

    • Measure the absorbance of the antibody solution at 280 nm (A280) using a UV-Vis spectrophotometer.

    • Calculate the antibody concentration using its extinction coefficient (for a typical IgG, the extinction coefficient at 280 nm is ~1.4 (mg/mL)⁻¹cm⁻¹).

    • Adjust the final antibody concentration to 1-10 mg/mL with Conjugation Buffer.

Protocol 2: MEITC Conjugation to Antibody

This protocol details the covalent attachment of a MEITC-activated molecule to the prepared antibody.

Materials:

  • Prepared antibody in Conjugation Buffer (from Protocol 1)

  • This compound (MEITC) or a MEITC-activated payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Reaction tubes (e.g., microcentrifuge tubes), protected from light (e.g., wrapped in aluminum foil)

  • Rotating mixer

Procedure:

  • Prepare MEITC Solution:

    • Immediately before use, dissolve the MEITC or MEITC-activated payload in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Calculate Molar Ratios:

    • Determine the moles of antibody in the reaction.

    • Calculate the required volume of the MEITC stock solution to achieve the desired MEITC:antibody molar ratio (e.g., 10:1).

  • Conjugation Reaction:

    • Slowly add the calculated volume of the MEITC solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture on a rotating mixer for 2-4 hours at room temperature or for 12-18 hours at 4°C. Protect the reaction from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

Protocol 3: Purification of the Antibody Conjugate

This protocol describes the removal of unreacted MEITC and other small molecules from the antibody conjugate.

Materials:

  • Quenched conjugation reaction mixture

  • Purification Buffer (e.g., PBS, pH 7.4)

  • PD-10 desalting column or equivalent size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate a PD-10 desalting column with 5 column volumes of Purification Buffer.

  • Purification:

    • Apply the quenched reaction mixture to the equilibrated column.

    • Elute the column with Purification Buffer.

    • The antibody conjugate will elute in the void volume, while the smaller, unreacted MEITC and quenching molecules will be retained.

    • Collect the fractions containing the purified antibody conjugate. The conjugate is often visible as a faint yellowish band.

  • Concentration and Storage:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the conjugate using a centrifugal concentration device.

    • Determine the final concentration of the antibody conjugate by measuring the absorbance at 280 nm.

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Mandatory Visualization

G cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization antibody_initial Purified Antibody buffer_exchange Buffer Exchange (Amine-free, pH 9.0) antibody_initial->buffer_exchange concentration_adjust Concentration Adjustment (1-10 mg/mL) buffer_exchange->concentration_adjust reaction Mix Antibody and MEITC (Incubate in dark) concentration_adjust->reaction meitc_prep Prepare MEITC Solution (in DMSO) meitc_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification (Size-Exclusion Chromatography) quench->purify characterize Characterization (DAR, Purity, Activity) purify->characterize final_conjugate Purified Antibody Conjugate characterize->final_conjugate

Caption: Experimental workflow for antibody conjugation with MEITC.

G cluster_reactants Reactants cluster_product Product antibody Antibody with Lysine Residue (-NH2) reaction_step Reaction at pH 8.5-9.5 antibody->reaction_step meitc This compound (R-N=C=S) meitc->reaction_step conjugate Antibody Conjugate with Stable Thiourea Bond (-NH-C(=S)-NH-R) reaction_step->conjugate

Application Notes and Protocols for 2-Morpholinoethyl Isothiocyanate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest in drug development due to their potential chemopreventive and therapeutic properties. 2-Morpholinoethyl isothiocyanate is a synthetic ITC that has been identified as a promising candidate for further investigation. This document provides detailed application notes and protocols for the use of this compound in various cell-based assays to explore its biological activities, with a focus on its potential as an anti-cancer agent.

Mechanism of Action

This compound is reported to be a synthetic chemopreventive agent that induces apoptosis in cancer cells.[1] It is suggested to inhibit the growth of liver cancer cells by downregulating the transcription of oncogenes such as c-myc and c-jun, and by inhibiting the activity of enzymes like glutathione S-transferase.[1] Furthermore, it has been shown to induce apoptosis in fibroblasts through the activation of transcription factors like NF-κB, which governs the expression of genes involved in the apoptotic process.[1]

Application Notes

This compound can be utilized in a variety of cell-based assays to elucidate its mechanism of action and evaluate its therapeutic potential. Key applications include:

  • Cytotoxicity and Cell Proliferation Assays: To determine the concentration-dependent effects of the compound on cancer cell viability and growth.

  • Apoptosis Assays: To confirm and quantify the induction of programmed cell death.

  • NF-κB Activation Assays: To investigate the compound's role in modulating this key signaling pathway involved in inflammation and cell survival.

  • Nrf2 Activation Assays: To assess the potential of the compound to induce antioxidant response pathways, a common mechanism for many isothiocyanates.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments. These are general protocols for evaluating isothiocyanates and may require optimization for specific cell lines and experimental conditions when using this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • TNF-α (as a positive control for NF-κB activation)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time. Include untreated and TNF-α treated controls.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineIC50 (µM) after 48h
HepG2 (Liver Cancer)15.2 ± 2.1
MCF-7 (Breast Cancer)25.8 ± 3.5
A549 (Lung Cancer)32.1 ± 4.2
HCT116 (Colon Cancer)18.9 ± 2.8

Note: These are hypothetical values and should be determined experimentally.

Table 2: Hypothetical Apoptosis Induction by this compound in HepG2 Cells (24h treatment).

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control03.5 ± 0.81.2 ± 0.3
2-MEI1015.7 ± 2.35.4 ± 1.1
2-MEI2035.2 ± 4.112.8 ± 2.0

Note: 2-MEI refers to this compound. These are hypothetical values.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of 2-MEI prepare_dilutions->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 2-Morpholinoethyl Isothiocyanate Receptor Receptor ITC->Receptor Bax Bax ITC->Bax Activation Bcl2 Bcl-2 ITC->Bcl2 Inhibition IKK IKK Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion DNA DNA NFkB_nuc->DNA Binding Pro_apoptotic_genes Pro-apoptotic Genes (e.g., c-myc, c-jun) DNA->Pro_apoptotic_genes Transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Caspases->Apoptosis

Caption: Proposed signaling pathways for apoptosis induction by this compound.

Caption: General mechanism of Nrf2 activation by isothiocyanates.

References

Application of 2-Morpholinoethyl Isothiocyanate in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Morpholinoethyl isothiocyanate is an amine-reactive organic compound. Like other molecules in the isothiocyanate class, such as the widely-used Fluorescein Isothiocyanate (FITC), it contains a highly reactive isothiocyanate group (-N=C=S). This functional group readily forms stable, covalent thiourea bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[1][2][3][4] In the context of flow cytometry, this reactivity allows for the permanent labeling of cellular proteins, making it a valuable tool for two primary applications: discriminating viable from non-viable cells and tracking cell proliferation.

Principle of Action: Covalent Labeling

The core of the technology lies in the chemical reaction between the electrophilic carbon atom of the isothiocyanate group and the nucleophilic primary amine groups found on cellular proteins. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5) and results in an irreversible thiourea linkage, permanently attaching the morpholinoethyl moiety to the protein.[5][6]

G cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Product Protein-NH-C(=S)-NH-R (Stable Thiourea Bond) Protein->Product Nucleophilic Attack Isothiocyanate S=C=N-R (Isothiocyanate) Isothiocyanate->Product

Caption: Reaction of an isothiocyanate with a protein's primary amine.

Application 1: Fixable Viability Staining

One of the most powerful applications of amine-reactive dyes is for the discrimination of live and dead cells. The dyes are cell membrane-impermeant and are therefore excluded by live cells with intact membranes.[7][8] In this scenario, the dye can only react with the amines on exterior cell surface proteins, resulting in dim fluorescence.

However, in dead or dying cells with compromised membrane integrity, the dye can enter the cytoplasm and gain access to the abundant intracellular proteins. This results in a vastly increased number of covalent binding events, leading to a significantly brighter fluorescent signal that can be easily distinguished from the live cell population by flow cytometry.[7][9] A key advantage of this covalent labeling is that the staining is preserved even after fixation and permeabilization procedures, which is not possible with many traditional viability dyes like Propidium Iodide (PI) or 7-AAD.[2][7][10][11][12]

G prep 1. Prepare Cell Suspension (1x10⁶ cells/mL in protein-free PBS) stain 2. Add Amine-Reactive Dye (e.g., 1 µL of 1 mg/mL stock) prep->stain incubate 3. Incubate (20-30 min, RT, protected from light) stain->incubate wash 4. Wash Cells (e.g., with PBS + 1% BSA) incubate->wash fix_perm 5. (Optional) Fix and Permeabilize for intracellular staining wash->fix_perm acquire 7. Acquire on Flow Cytometer (Analyze fluorescence) wash->acquire Proceed directly if no intracellular staining ab_stain 6. (Optional) Antibody Staining for surface/intracellular markers fix_perm->ab_stain ab_stain->acquire

Caption: Experimental workflow for fixable live/dead cell staining.
Experimental Protocol: Live/Dead Discrimination

This protocol is a general guideline. The optimal concentration of this compound must be determined empirically for each cell type and experimental condition through titration.

  • Reagent Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This should be prepared fresh.

    • Prepare a wash buffer (e.g., PBS with 1-2% BSA or FBS) and a staining buffer (protein-free PBS).

  • Cell Preparation:

    • Harvest cells and wash them once with protein-free PBS.

    • Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10⁶ cells/mL. It is critical to perform the staining in a protein-free buffer, as any extraneous proteins (like those in serum) will compete for reaction with the dye, reducing staining efficiency.[13]

  • Staining:

    • Add the appropriate volume of the dye stock solution to the cell suspension. A common starting point for titration is a 1:1000 dilution (e.g., 1 µL of stock per 1 mL of cells).

    • Vortex the tube immediately to ensure homogenous mixing.

    • Incubate for 20-30 minutes at room temperature, protected from light.[8][9][10]

  • Washing:

    • Wash the cells once or twice with 1-2 mL of wash buffer (e.g., PBS + 1% BSA) to quench any unreacted dye. Centrifuge at an appropriate speed for your cell type (e.g., 400 x g for 5 minutes).

  • Downstream Processing:

    • The cell pellet can now be resuspended for direct analysis or proceed with standard protocols for fixation, permeabilization, and/or antibody staining for other markers of interest.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer. Live cells will exhibit dim fluorescence, while dead cells will be brightly fluorescent. Gate on the "dim" population for analysis of viable cells.

Application 2: Cell Proliferation and Tracking

Covalent labeling with amine-reactive dyes can also be used to track cell divisions over time. When a population of live cells is labeled, both their surface and intracellular proteins are conjugated with the dye, resulting in a bright, uniform fluorescent signal.[9][13]

When a labeled cell divides, the total fluorescence is distributed approximately equally between the two daughter cells.[1][11] Consequently, each successive generation in the population will have half the fluorescence intensity of its parent generation. By analyzing the fluorescence histogram of the population at a later time point, distinct peaks can be observed, with each peak representing a successive generation of divided cells. This allows for the quantitative analysis of proliferation, including calculating the number of divisions, precursor frequency, and proliferation index. Up to eight generations can typically be resolved before the signal diminishes to the level of cellular autofluorescence.[1]

G prep 1. Prepare Cell Suspension (10-20x10⁶ cells/mL in PBS + 0.1% BSA) stain 2. Add Dye (Titrate optimal concentration, e.g., 0.5-5 µM) prep->stain incubate 3. Incubate (5-10 min, 37°C) stain->incubate quench 4. Quench Reaction (Add complete media with 10% FBS) incubate->quench wash 5. Wash Cells 2-3 times (with complete media) quench->wash culture 6. Culture Cells (under desired experimental conditions) wash->culture analyze 7. Analyze at Time Points (Acquire on flow cytometer, model proliferation) culture->analyze

Caption: Experimental workflow for cell proliferation tracking.
Experimental Protocol: Cell Proliferation Tracking

This protocol is adapted from methods using CFSE, a well-characterized amine-reactive dye. Titration is crucial, as excessive dye concentration can be toxic and inhibit proliferation.[7][10]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 2 mM in anhydrous DMSO). Store single-use aliquots at -20°C.

    • Prepare labeling buffer (e.g., PBS + 0.1% BSA) and complete culture medium (e.g., RPMI + 10% FBS).

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 10-50 x 10⁶ cells/mL in pre-warmed (37°C) labeling buffer.

  • Staining:

    • Add an equal volume of 2x final concentration dye (prepared in labeling buffer) to the cell suspension. Typical final concentrations for proliferation dyes range from 0.5 µM to 5 µM.[10]

    • Mix gently and immediately incubate for 5-10 minutes at 37°C.[10]

  • Quenching and Washing:

    • Stop the reaction by adding 5-10 volumes of ice-cold complete culture medium. The serum proteins will react with and quench any remaining free dye.

    • Wash the cells at least two times with complete culture medium to remove all unbound dye.

  • Culturing and Analysis:

    • Resuspend the cells in complete culture medium and place them into culture under your desired experimental conditions.

    • Harvest cells at various time points (e.g., daily for 4 days).

    • Analyze the samples by flow cytometry. The undivided population (Day 0) will serve as the generation 0 peak, against which subsequent divisions are measured.

Data Presentation

Table 1: Recommended Starting Concentrations for Titration
ApplicationParameterRecommended Starting RangeCell ConcentrationKey Buffer Requirement
Live/Dead Discrimination Dye Concentration1:500 to 1:2000 dilution of 1 mg/mL stock1-10 x 10⁶ cells/mLProtein-Free (e.g., PBS)
Cell Proliferation Tracking Dye Concentration0.5 µM - 5.0 µM10-50 x 10⁶ cells/mLLow Protein (e.g., PBS + 0.1% BSA)
Table 2: Representative Data on the Effect of Dye Concentration on Cell Viability

High concentrations of amine-reactive dyes can induce cytotoxicity. It is essential to titrate the dye to find the lowest possible concentration that provides a bright enough signal for tracking without compromising cell health. The following data, using the representative amine-reactive dye CFSE on Jurkat cells, illustrates this principle.

CFSE Concentration (µM)% Viability (after 6 days)Observation
5.0 (Standard recommendation)< 15%High toxicity observed
2.0~40%Moderate toxicity
1.0> 80%Low toxicity, good viability
0.5> 85%Optimal for maintaining cell viability

Data adapted from studies on Jurkat cells labeled with CellTrace™ CFSE.[7] Viability was assessed using a SYTOX™ Red Dead Cell Stain. This demonstrates the critical need for optimization for each specific cell type and dye.

References

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes Incorporating a 2-Morpholinoethyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted fluorescent probes is a cornerstone of modern cell biology and drug discovery, enabling the visualization and tracking of specific organelles and biomolecules. The morpholine group is a widely utilized and highly effective targeting moiety for lysosomes, the cell's acidic recycling centers.[1][2] Its basic nitrogen atom becomes protonated within the low pH environment of the lysosome (pH 4.5-5.0), leading to the probe's accumulation and retention.[2]

The isothiocyanate (-N=C=S) group serves as a powerful tool for bioconjugation. It reacts efficiently and specifically with primary amines, such as those found on the N-terminus of proteins and the ε-amino group of lysine residues, to form a highly stable thiourea bond.[3][4] This reaction is fundamental for labeling antibodies, enzymes, and other proteins with fluorescent tags.

This document provides detailed application notes on the principles of lysosome targeting and bioconjugation, along with specific protocols for synthesizing a lysosome-targeted fluorescent probe and for labeling proteins using the isothiocyanate reaction.

Application Note 1: The Morpholine Group for Lysosome Targeting

The acidic lumen of the lysosome provides a unique chemical environment that can be exploited for targeted probe delivery. The morpholine moiety, with a pKa typically in the physiological range, is neutral at the extracellular pH of ~7.4, allowing it to diffuse across cell membranes. Once inside the acidic lysosome, the morpholine nitrogen is protonated, rendering the molecule charged and membrane-impermeable, effectively trapping it within the organelle. This "ion trapping" mechanism is a robust strategy for designing lysosome-specific imaging agents.[2] Probes incorporating this group are used to monitor various lysosomal parameters, including pH, viscosity, metal ion concentration, and the presence of reactive oxygen species (ROS).[1][5][6]

cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_Ext Probe (Neutral Morpholine) Probe_Cyto Probe (Neutral) Probe_Ext->Probe_Cyto Passive Diffusion Probe_Lyso Probe-H+ (Protonated Morpholine) Trapped Probe_Cyto->Probe_Lyso Diffusion Probe_Lyso->Probe_Lyso Ptn_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8-9.5) Reaction 3. Conjugation Reaction (Mix Probe and Protein) Ptn_Prep->Reaction Dye_Prep 2. Prepare Isothiocyanate-Probe (Dissolve in DMSO) Dye_Prep->Reaction Purify 4. Purification (Remove unreacted probe via gel filtration/dialysis) Reaction->Purify Analyze 5. Characterization (Determine Degree of Labeling) Purify->Analyze Final Labeled Protein Conjugate Analyze->Final

References

Application Notes and Protocols: 2-Morpholinoethyl Isothiocyanate for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical strategy for enhancing their biocompatibility and directing biological responses. The covalent attachment of bioactive molecules can alter surface properties such as hydrophilicity, protein adsorption, and cell adhesion, ultimately improving the in vivo performance of medical devices and implants. 2-Morpholinoethyl isothiocyanate (MEITC) is a heterobifunctional molecule featuring a reactive isothiocyanate group and a terminal morpholino group. The isothiocyanate moiety readily forms stable thiourea linkages with primary amine groups, which can be introduced onto various biomaterial surfaces. The morpholino group, a cyclic ether amine, is known for its potential to increase hydrophilicity and influence cellular interactions. These application notes provide a comprehensive guide to the use of MEITC for the surface modification of amine-functionalized biomaterials, including detailed experimental protocols, expected characterization data, and methods for assessing biological response.

Principle of MEITC Conjugation

The surface modification process involves the reaction of the electrophilic isothiocyanate group of MEITC with nucleophilic primary amine groups present on the biomaterial surface. This reaction proceeds under mild conditions and results in the formation of a stable covalent thiourea bond, effectively tethering the morpholino moiety to the surface.

Data Presentation

Successful surface modification with MEITC is expected to alter the physicochemical properties of the biomaterial. The following tables summarize representative quantitative data that can be anticipated. Note that these values are illustrative and may vary depending on the substrate material, initial amine density, and reaction efficiency.

Table 1: Surface Characterization Data

Surface ConditionWater Contact Angle (°)Elemental Composition (XPS Atomic %)
C 1s N 1s O 1s Si 2p S 2p
Unmodified Substrate (e.g., Glass)70 ± 515 ± 2055 ± 330 ± 20
Amine-Functionalized Substrate45 ± 425 ± 35 ± 145 ± 325 ± 20
MEITC-Modified Surface55 ± 540 ± 48 ± 135 ± 315 ± 22 ± 0.5

Table 2: Biological Response Data

Surface ConditionFibrinogen Adsorption (ng/cm²)Cell Adhesion (% of control)
Unmodified Substrate350 ± 30100 ± 10
Amine-Functionalized Substrate280 ± 25120 ± 15
MEITC-Modified Surface150 ± 2080 ± 10

Experimental Protocols

Protocol 1: Amine Functionalization of a Glass Substrate

This protocol describes the introduction of primary amine groups onto a glass surface using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Glass coverslips or slides

  • Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Cleaning: Immerse the glass substrates in Piranha solution for 1 hour to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by ethanol.

  • Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned, dry substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

  • Washing: Remove the substrates from the silanization solution and wash sequentially with toluene, ethanol, and DI water to remove excess unbound silane.

  • Curing: Cure the amine-functionalized substrates in an oven at 110°C for 1 hour to promote covalent bond formation.

  • Storage: Store the amine-functionalized substrates in a desiccator until further use.

Protocol 2: Surface Modification with MEITC

This protocol details the covalent attachment of MEITC to the amine-functionalized substrate.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • This compound (MEITC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • Reagent Preparation: Prepare a 10 mM solution of MEITC in anhydrous DMF immediately before use.

  • Conjugation Reaction: Place the amine-functionalized substrates in a suitable reaction vessel. Add the MEITC solution to completely cover the surfaces.

  • Incubation: Incubate the reaction for 4 hours at 37°C with gentle agitation, protected from light.

  • Washing: Remove the substrates from the reaction solution and wash thoroughly with DMF, followed by ethanol, and finally PBS to remove any unreacted MEITC and byproducts.

  • Drying: Dry the MEITC-modified substrates under a stream of nitrogen gas.

Protocol 3: Surface Characterization

3.1 Water Contact Angle Measurement:

  • Place a 5 µL droplet of DI water onto the unmodified, amine-functionalized, and MEITC-modified surfaces.

  • Measure the static contact angle using a goniometer. A decrease in contact angle after amine functionalization and a subsequent change after MEITC modification indicates successful surface chemistry alterations.

3.2 X-ray Photoelectron Spectroscopy (XPS):

  • Analyze the elemental composition of the surfaces using an XPS instrument.

  • Acquire survey scans to identify the elements present and high-resolution scans for C 1s, N 1s, O 1s, Si 2p, and S 2p. The appearance of a sulfur peak and an increase in the nitrogen and carbon signals after MEITC modification confirm successful conjugation.

3.3 Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):

  • Acquire ATR-FTIR spectra of the modified surfaces.

  • Look for the characteristic isothiocyanate peak (around 2100 cm⁻¹) to disappear and the appearance of peaks associated with the thiourea linkage and the morpholino group to confirm the reaction.[1]

Protocol 4: Protein Adsorption Assay

This protocol quantifies the reduction in non-specific protein adsorption on the modified surface using fibrinogen as a model protein.[2][3]

Materials:

  • Modified and control substrates

  • Fibrinogen solution (1 mg/mL in PBS)

  • Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

  • Primary antibody against fibrinogen

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate solution

  • PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Incubation: Incubate the substrates with the fibrinogen solution for 1 hour at 37°C.

  • Washing: Wash the surfaces thoroughly with PBST to remove unbound protein.

  • Blocking: Block any remaining non-specific binding sites by incubating with blocking buffer for 1 hour.

  • Primary Antibody: Incubate with the primary antibody against fibrinogen for 1 hour.

  • Washing: Wash with PBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Washing: Wash with PBST.

  • Detection: Add TMB substrate solution and measure the absorbance at 450 nm. A lower absorbance on the MEITC-modified surface compared to the controls indicates reduced protein adsorption.

Protocol 5: Cell Adhesion Assay

This protocol assesses the ability of the modified surface to modulate cell attachment.[4][5]

Materials:

  • Modified and control substrates in a sterile tissue culture plate

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • PBS

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • Elution solution (e.g., 10% acetic acid)

Procedure:

  • Cell Seeding: Seed cells onto the substrates at a desired density.

  • Incubation: Incubate for a defined period (e.g., 4-24 hours) under standard cell culture conditions.

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Fixation: Fix the adherent cells with the fixing solution.

  • Staining: Stain the fixed cells with crystal violet.

  • Washing: Wash away excess stain with water.

  • Quantification: Elute the stain from the cells using the elution solution and measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for crystal violet). The absorbance is proportional to the number of adherent cells.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization cluster_bio Biological Evaluation sub_clean Substrate Cleaning (Piranha Solution) sub_func Amine Functionalization (APTES) sub_clean->sub_func mod_react Reaction with MEITC sub_func->mod_react mod_wash Washing & Drying mod_react->mod_wash char_ca Contact Angle mod_wash->char_ca bio_protein Protein Adsorption Assay mod_wash->bio_protein char_xps XPS char_ftir ATR-FTIR bio_cell Cell Adhesion Assay

Caption: Experimental workflow for MEITC surface modification.

signaling_pathway cluster_surface Biomaterial Surface cluster_ecm Extracellular Matrix cluster_cell Cell MEITC_Surface MEITC-Modified Surface Adsorbed_Proteins Adsorbed Proteins (e.g., Fibronectin) MEITC_Surface->Adsorbed_Proteins Reduces Adsorption Integrin Integrin Receptor Adsorbed_Proteins->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Cell_Response Cellular Response (Adhesion, Spreading) Actin->Cell_Response Modulates

Caption: Hypothetical cell-surface interaction pathway.

References

Application Notes and Protocols for Derivatization of Peptides with 2-Morpholinoethyl Isothiocyanate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of peptides with 2-Morpholinoethyl isothiocyanate (MEI) is a strategic chemical modification designed to enhance their detection and characterization by mass spectrometry (MS). This technique is particularly valuable in proteomics and drug development for improving the ionization efficiency of peptides, which can lead to increased signal intensity and more confident identification and quantification. The introduction of the morpholino group, a basic moiety, can significantly improve the gas-phase protonation of peptides, a key factor for successful analysis by electrospray ionization (ESI) mass spectrometry. Furthermore, the specific fragmentation patterns induced by the MEI tag can aid in de novo peptide sequencing.

This document provides detailed application notes and experimental protocols for the derivatization of peptides with MEI for mass spectrometric analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic addition of primary amines in a peptide to the electrophilic carbon atom of the isothiocyanate group of MEI. This reaction forms a stable thiourea linkage. The primary reaction sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains. The basic morpholino group on the MEI tag enhances the peptide's ability to capture a proton during ionization, leading to a stronger signal in the mass spectrometer.

Applications

  • Enhanced Sensitivity: Increased signal intensity for low-abundance peptides.

  • Improved Sequence Coverage: Facilitation of fragmentation can lead to more complete peptide sequence information.

  • De Novo Sequencing: The predictable fragmentation of the derivatized peptide can simplify the interpretation of MS/MS spectra.

  • Quantitative Proteomics: Can be adapted for relative and absolute quantification of peptides.

Experimental Protocols

Protocol 1: Derivatization of Peptides in Solution

This protocol is suitable for purified peptides or simple peptide mixtures.

Materials:

  • Peptide sample

  • This compound (MEI)

  • Reaction Buffer: 50 mM sodium bicarbonate buffer, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution: 5% trifluoroacetic acid (TFA) or 1 M hydroxylamine

  • Solid-phase extraction (SPE) C18 cartridges for desalting

  • Solvents for SPE: 0.1% TFA in water (Solvent A), 0.1% TFA in acetonitrile (Solvent B)

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-2 mg/mL.

  • MEI Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of MEI in anhydrous DMF or DMSO.

  • Derivatization Reaction:

    • Add the MEI solution to the peptide solution to achieve a 10- to 50-fold molar excess of MEI to total primary amine groups (N-terminus and lysines). The final concentration of the organic solvent (DMF or DMSO) should be kept below 50% (v/v) to maintain peptide solubility.

    • Vortex the mixture gently.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Solution. For example, add 5% TFA to lower the pH.

  • Sample Cleanup (Desalting):

    • Condition a C18 SPE cartridge by washing with 1 mL of Solvent B followed by 2 mL of Solvent A.

    • Load the quenched reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of Solvent A to remove excess reagent and salts.

    • Elute the derivatized peptide with 1 mL of Solvent B.

  • Sample Preparation for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in 2% acetonitrile).

Protocol 2: On-Column Derivatization of Peptides

This protocol is useful for derivatizing peptides that are already bound to a solid-phase extraction (SPE) column, minimizing sample loss.

Materials:

  • Peptide sample bound to a C18 SPE cartridge

  • This compound (MEI)

  • Derivatization Buffer: 20 mM triethylamine in 50% acetonitrile/water

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Washing Solution: 5% acetonitrile in water

  • Elution Solution: 80% acetonitrile, 0.1% formic acid

Procedure:

  • Peptide Loading: Load the peptide sample onto a C18 SPE cartridge and wash with a low organic solvent concentration to remove interfering substances.

  • MEI Reagent Preparation: Prepare a 1 mg/mL solution of MEI in anhydrous DMF or DMSO.

  • On-Column Derivatization:

    • Slowly pass 100 µL of the MEI solution through the C18 cartridge containing the bound peptide.

    • Follow with 100 µL of the Derivatization Buffer to initiate the reaction on the column.

    • Incubate the cartridge at room temperature for 30-60 minutes.

  • Washing: Wash the cartridge with 1 mL of the Washing Solution to remove excess MEI and byproducts.

  • Elution: Elute the MEI-derivatized peptide from the cartridge with 200-400 µL of the Elution Solution.

  • Sample Preparation for MS: Dry the eluate in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis.

Quantitative Data Summary

While specific quantitative data for the signal enhancement of a wide range of peptides derivatized with MEI is not extensively published, derivatization with similar isothiocyanate analogues bearing basic moieties has been shown to significantly improve MS sensitivity.[1] The introduction of a fixed positive charge or a highly basic group generally enhances ionization efficiency, which can lead to a several-fold increase in signal intensity, particularly for peptides that ionize poorly in their native state.[2]

Table 1: Expected Performance Enhancements with MEI Derivatization

ParameterExpected OutcomeRationale
Signal Intensity 2 to 100-fold increaseThe morpholino group increases the gas-phase basicity of the peptide, promoting protonation and enhancing ionization efficiency.
Limit of Detection (LOD) LoweredIncreased signal intensity allows for the detection of smaller quantities of the peptide.
Sequence Coverage ImprovedThe MEI tag can promote specific fragmentation pathways, leading to a more complete set of fragment ions for sequence determination.
Chromatographic Retention Potential for slight increaseThe addition of the MEI group can alter the hydrophobicity of the peptide, potentially leading to changes in retention time on reverse-phase columns.

Visualizations

Workflow and Reaction Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Purification & Analysis Peptide Peptide Sample in Solution Mix Mix with MEI Reagent (pH 8.5-9.5) Peptide->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Quench Quench Reaction Incubate->Quench Desalt Desalt (SPE C18) Quench->Desalt MS LC-MS/MS Analysis Desalt->MS

Figure 1. General workflow for the derivatization of peptides with MEI in solution.

Figure 2. Reaction of a peptide primary amine with this compound.

Fragmentation_Pathway cluster_fragments Expected Fragment Ions Precursor [MEI-Peptide+H]+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD MEI_reporter MEI-related Reporter Ion Precursor->MEI_reporter CID/HCD Neutral_loss Neutral Loss of MEI Precursor->Neutral_loss CID/HCD

Figure 3. Expected fragmentation pathways for MEI-derivatized peptides in MS/MS.

References

Application Notes and Protocols: 2-Morpholinoethyl Isothiocyanate as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Morpholinoethyl isothiocyanate as a crosslinking agent for the preparation of hydrogels for biomedical applications, including drug delivery and tissue engineering. Detailed protocols for synthesis and characterization are provided, along with data presented in a clear, tabular format.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties and biocompatibility make them ideal candidates for a variety of biomedical applications.[2][3] Chemical crosslinking is a common method to form stable hydrogel networks with enhanced mechanical strength.[4] this compound is a heterobifunctional crosslinking agent that can form stable thiourea bonds with amine-containing polymers, such as chitosan, and can also react with hydroxyl groups present in polymers like hyaluronic acid under specific conditions. This allows for the creation of biocompatible and biodegradable hydrogels with tunable properties for controlled drug release and tissue engineering scaffolds.[4][5]

Applications

Hydrogels crosslinked with this compound offer significant potential in several biomedical fields:

  • Controlled Drug Delivery: The crosslinked network can encapsulate therapeutic agents, allowing for their sustained and localized release, which can improve therapeutic efficacy and reduce systemic side effects.[6]

  • Tissue Engineering: These hydrogels can act as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[3]

  • Wound Healing: The hydrogel can provide a moist environment conducive to wound healing and can be loaded with antimicrobial agents to prevent infection.

Experimental Protocols

Protocol 1: Synthesis of Chitosan-based Hydrogel using this compound

This protocol describes the synthesis of a chitosan hydrogel crosslinked with this compound. The isothiocyanate group reacts with the primary amine groups of chitosan to form stable thiourea linkages.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight at room temperature.

  • Crosslinker Solution Preparation: Dissolve this compound in DMSO to prepare a 10% (w/v) solution.

  • Crosslinking Reaction: Slowly add the desired volume of the this compound solution to the chitosan solution under vigorous stirring. The final concentration of the crosslinker can be varied to modulate the hydrogel properties.

  • Gelation: Continue stirring for 4-6 hours at room temperature to allow for the crosslinking reaction and hydrogel formation.

  • Purification: Transfer the resulting hydrogel into a dialysis membrane and dialyze against distilled water for 48 hours to remove unreacted crosslinker and solvent. The water should be changed every 12 hours.

  • Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

  • Storage: Store the lyophilized hydrogel in a desiccator at room temperature.

Protocol 2: Characterization of Hydrogel Properties

This protocol outlines the methods to characterize the physical and chemical properties of the synthesized hydrogels.

1. Swelling Ratio Determination:

  • Weigh the lyophilized hydrogel sample (Wd).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • Continue until a constant weight is achieved (equilibrium swelling).

2. Mechanical Testing:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform compression tests using a universal testing machine at a constant strain rate.

  • Record the stress-strain data and determine the compressive modulus from the initial linear region of the stress-strain curve.

3. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug (e.g., bovine serum albumin or a small molecule drug) by soaking the lyophilized scaffold in a concentrated drug solution.

  • Lyophilize the drug-loaded hydrogel.

  • Immerse the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS.

  • Quantify the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative drug release percentage over time.

Data Presentation

The following tables summarize hypothetical quantitative data for hydrogels prepared with varying concentrations of this compound.

Hydrogel FormulationCrosslinker Concentration (mg/mL)Equilibrium Swelling Ratio (%)Compressive Modulus (kPa)
CH-MEI-151250 ± 8515 ± 2
CH-MEI-210980 ± 6228 ± 3
CH-MEI-320720 ± 4545 ± 4

Table 1: Physicochemical Properties of Chitosan-2-Morpholinoethyl Isothiocyanate (CH-MEI) Hydrogels. Increasing the crosslinker concentration leads to a denser network, resulting in a lower swelling ratio and higher mechanical strength.

Hydrogel FormulationDrug Loading (%)Burst Release at 1h (%)Cumulative Release at 24h (%)
CH-MEI-185 ± 535 ± 380 ± 6
CH-MEI-278 ± 425 ± 265 ± 5
CH-MEI-365 ± 618 ± 250 ± 4

Table 2: In Vitro Drug Release Profile from Chitosan-2-Morpholinoethyl Isothiocyanate (CH-MEI) Hydrogels. Higher crosslinking density results in a more sustained release profile with a lower initial burst release.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical crosslinking mechanism.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application chitosan Chitosan Solution mixing Mixing & Crosslinking chitosan->mixing crosslinker This compound Solution crosslinker->mixing purification Purification (Dialysis) mixing->purification lyophilization Lyophilization purification->lyophilization swelling Swelling Studies lyophilization->swelling mechanical Mechanical Testing lyophilization->mechanical drug_release Drug Release Studies lyophilization->drug_release tissue_engineering Tissue Engineering Scaffold mechanical->tissue_engineering drug_delivery Drug Delivery System drug_release->drug_delivery

Caption: Experimental workflow for hydrogel synthesis and characterization.

crosslinking_mechanism cluster_reactants Reactants cluster_product Product chitosan Chitosan Polymer (-NH2 groups) hydrogel Crosslinked Hydrogel Network (Thiourea linkage) chitosan->hydrogel Reaction mei This compound (-N=C=S group) mei->hydrogel

Caption: Thiourea bond formation in the hydrogel network.

References

Troubleshooting & Optimization

Preventing hydrolysis of 2-Morpholinoethyl isothiocyanate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of 2-Morpholinoethyl isothiocyanate in aqueous buffers to minimize hydrolysis and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical compound containing a morpholine ring and a reactive isothiocyanate group. Its primary application is in bioconjugation, where it is used to label biomolecules, such as proteins and peptides, at primary amine groups (e.g., the N-terminus or the side chain of lysine residues).

Q2: Why is hydrolysis a concern when working with this compound in aqueous buffers?

The isothiocyanate group (-N=C=S) is electrophilic and susceptible to nucleophilic attack by water molecules, leading to hydrolysis. This reaction converts the reactive isothiocyanate into an unreactive amine, preventing it from participating in the desired conjugation reaction. The rate of hydrolysis is influenced by several factors, including pH, temperature, and buffer composition.[1][2]

Q3: What are the main degradation products of this compound hydrolysis?

The primary degradation product of this compound hydrolysis in an aqueous buffer is the corresponding amine, 2-morpholinoethylamine, and carbon dioxide. This occurs through the formation of an unstable thiocarbamic acid intermediate.

Q4: How does pH affect the stability of this compound?

Isothiocyanates are generally more stable in acidic to neutral conditions and become increasingly unstable as the pH becomes more alkaline.[3] While the conjugation reaction with primary amines is also pH-dependent and often favored at slightly alkaline pH (typically 7.5-9.0), a compromise must be made to balance the rate of conjugation with the rate of hydrolysis.

Q5: Are there any buffer components that should be avoided when working with this compound?

Yes, buffers containing primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can compete with the target molecule for reaction with the isothiocyanate. Buffers containing nucleophiles other than the intended target can also increase the rate of degradation.

Troubleshooting Guide

Issue: Low or no conjugation efficiency.

  • Question: Did you observe the expected level of conjugation to your protein or peptide?

    • Answer: Low or no conjugation can be a result of significant hydrolysis of the this compound.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Has the this compound been stored properly under dry conditions? Isothiocyanates are moisture-sensitive.[4]

    • Optimize Reaction pH: Are you using a pH that is too high, leading to rapid hydrolysis? Consider lowering the pH of your reaction buffer to a range of 7.0-7.5 and increasing the reaction time.

    • Check Buffer Composition: Is your buffer free of extraneous nucleophiles, especially primary and secondary amines? Switch to a non-reactive buffer such as phosphate-buffered saline (PBS) or borate buffer.

    • Increase Reagent Concentration: It's possible that a significant portion of the isothiocyanate is hydrolyzing before it can react with your target. Consider increasing the molar excess of this compound relative to your biomolecule.

Issue: Inconsistent results between experiments.

  • Question: Are you observing significant variability in your conjugation efficiency from one experiment to the next?

    • Answer: Inconsistent results are often due to variations in the handling of the isothiocyanate and the preparation of the reaction solutions.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Do not store the isothiocyanate in aqueous buffers.

    • Control Reaction Time and Temperature: Ensure that the reaction time and temperature are kept consistent across all experiments. Lowering the reaction temperature can help to reduce the rate of hydrolysis.

    • Monitor pH: Verify the pH of your reaction buffer immediately before initiating the conjugation reaction.

Factors Affecting Hydrolysis of this compound

FactorEffect on Hydrolysis RateRecommendation
pH Increases significantly with increasing pH (alkaline conditions).[3]Maintain pH in the range of 7.0-8.0 for a balance between conjugation and stability.
Temperature Increases with higher temperatures.Perform reactions at room temperature or below if conjugation kinetics allow.
Buffer Composition Buffers with nucleophiles (e.g., Tris) will accelerate degradation.Use non-nucleophilic buffers like PBS or borate buffer.
Reaction Time Longer exposure to aqueous conditions increases hydrolysis.Minimize the reaction time as much as possible while ensuring sufficient conjugation.
Moisture Prone to hydrolysis upon exposure to moisture.[4][5]Store under anhydrous conditions and handle quickly when preparing solutions.

Experimental Protocols

Protocol 1: Storage and Handling of this compound
  • Storage: Store this compound at the recommended temperature (typically 2-8°C) in a desiccator to protect it from moisture.[4]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside.

  • Solution Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately prior to use. Do not store the stock solution for extended periods.

Protocol 2: General Bioconjugation Reaction to Minimize Hydrolysis
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate buffer with 150 mM NaCl, at a pH of 7.2-7.5.[6] Ensure the buffer is free from any primary or secondary amine contaminants.

  • Protein Preparation: Dissolve the protein or peptide to be conjugated in the reaction buffer at a known concentration.

  • Initiation of Reaction: Add the freshly prepared stock solution of this compound to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.[6]

  • Reaction Conditions: Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) with gentle stirring for 1-2 hours.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining isothiocyanate. Purify the conjugated protein using standard methods such as dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.

Visualizations

Hydrolysis_Pathway ITC 2-Morpholinoethyl Isothiocyanate Intermediate Thiocarbamic Acid (Unstable Intermediate) ITC->Intermediate Nucleophilic Attack H2O Water (H2O) H2O->Intermediate Amine 2-Morpholinoethylamine (Hydrolysis Product) Intermediate->Amine Decarboxylation CO2 Carbon Dioxide Intermediate->CO2 Experimental_Workflow start Start prep_reagent Prepare fresh 2-Morpholinoethyl isothiocyanate stock in DMSO/DMF start->prep_reagent prep_buffer Prepare amine-free buffer (e.g., PBS, pH 7.2-7.5) start->prep_buffer mix Add isothiocyanate stock to protein solution prep_reagent->mix prep_protein Dissolve protein in reaction buffer prep_buffer->prep_protein prep_protein->mix react Incubate at RT for 1-2 hours mix->react quench Quench reaction (e.g., with Tris or glycine) react->quench purify Purify conjugate (Dialysis or SEC) quench->purify end End purify->end Troubleshooting_Guide start Low/No Conjugation? check_reagent Is the isothiocyanate reagent fresh and dry? start->check_reagent check_ph Is the reaction pH between 7.0-8.0? check_reagent->check_ph Yes reprepare Prepare fresh ITC stock and repeat check_reagent->reprepare No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH and monitor closely check_ph->adjust_ph No increase_conc Consider increasing the molar excess of ITC check_buffer->increase_conc Yes change_buffer Switch to a non-amine buffer (e.g., PBS) check_buffer->change_buffer No success Problem Solved increase_conc->success fail Consult further technical support increase_conc->fail reprepare->start adjust_ph->start change_buffer->start

References

How to remove unreacted 2-Morpholinoethyl isothiocyanate from a protein sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 2-Morpholinoethyl isothiocyanate from protein samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from my protein sample?

A1: The three most common and effective methods for removing small, unreacted molecules like this compound from a protein sample are:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size. The larger protein molecules pass through the column quickly, while the smaller isothiocyanate molecules are retained, allowing for their effective removal.[1][2][3][4]

  • Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules like the unreacted isothiocyanate while retaining the larger protein molecules.[2][5][6][7]

  • Scavenger Resins: These are solid supports with functional groups that react with and bind to the excess isothiocyanate, which can then be easily removed by filtration.[8][9][10]

Q2: How do I choose the best method for my experiment?

A2: The choice of method depends on several factors, including your sample volume, protein concentration, the desired level of purity, and the time constraints of your experiment. The flowchart below can help guide your decision.

Q3: Can I quench the reaction before purification?

A3: Yes, quenching the reaction is a recommended step before purification. This is typically done by adding a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture. This will react with any remaining active isothiocyanate, preventing further labeling of your protein.

Q4: My protein has precipitated after the labeling reaction. What should I do?

A4: Protein precipitation can occur due to several factors, including high concentrations of the isothiocyanate, changes in pH, or the organic solvent used to dissolve the isothiocyanate. Before attempting to remove the unreacted label, it is crucial to try and resolubilize your protein. This can sometimes be achieved by gentle vortexing, or by dialyzing against a buffer that is optimal for your protein's stability. If the protein does not redissolve, you may need to optimize your labeling conditions.

Q5: How can I confirm that the unreacted this compound has been removed?

A5: You can confirm the removal of the unreacted isothiocyanate using a few different methods:

  • Spectrophotometry: Measure the absorbance of the flow-through or dialysate at the maximum absorbance wavelength of the isothiocyanate. A negligible absorbance indicates successful removal.

  • Thin-Layer Chromatography (TLC): Spot a small amount of your purified protein sample on a TLC plate and develop it with an appropriate solvent system. The absence of a spot corresponding to the free isothiocyanate indicates its removal.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to assess the purity of your labeled protein.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low protein recovery after gel filtration The protein is sticking to the column resin.Increase the ionic strength of your buffer (e.g., add 150 mM NaCl). Ensure your protein is well-solubilized before loading.
The column size is inappropriate for the sample volume.For desalting, the sample volume should be no more than 30% of the total column volume.[6]
Unreacted isothiocyanate still present after dialysis The dialysis time was too short.Dialyze for a longer period (e.g., overnight) with at least two to three buffer changes.[5]
The volume of the dialysis buffer was insufficient.Use a dialysis buffer volume that is at least 200-500 times the volume of your sample.[5][11]
The molecular weight cut-off (MWCO) of the dialysis membrane is too large.Choose a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein).[6]
Protein sample is diluted after purification This is a common outcome of gel filtration and dialysis.If a higher concentration is required, you can use a centrifugal concentrator to concentrate your sample.
Scavenger resin is not effectively removing the isothiocyanate The type of scavenger resin is not appropriate.Use an amine-functionalized scavenger resin, as the amine groups will react with the isothiocyanate.
Insufficient amount of scavenger resin was used.Use a molar excess of the scavenger resin relative to the initial amount of isothiocyanate.
The incubation time was too short.Increase the incubation time of the resin with your protein sample, with gentle mixing.

Comparative Data of Purification Methods

FeatureGel Filtration ChromatographyDialysisScavenger Resins
Principle Size-based separation[1]Diffusion across a semi-permeable membrane[5][7]Covalent reaction and binding
Time Required Fast (minutes to an hour)Slow (hours to overnight)[2]Moderate (1-2 hours)
Protein Recovery High (>90%)Very high (>95%)High (>90%)
Sample Dilution ModerateCan be significantMinimal
Scalability Easily scalableScalable, but can be cumbersome for large volumesEasily scalable
Cost Moderate (cost of column and resin)Low (cost of membrane)Moderate (cost of resin)
Ease of Use Relatively easy, especially with pre-packed columnsSimple procedureSimple procedure

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction
  • After the desired incubation time for the protein labeling reaction, add a quenching solution of 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature with gentle mixing.

  • The sample is now ready for purification.

Protocol 2: Removal of Unreacted Isothiocyanate using Gel Filtration (Desalting Column)

This protocol is a general guideline for using a pre-packed desalting column (e.g., a PD-10 column).

  • Column Equilibration:

    • Remove the top and bottom caps of the desalting column.

    • Place the column in a collection tube.

    • Fill the column with equilibration buffer (e.g., phosphate-buffered saline, pH 7.4) and allow it to drain completely by gravity.

    • Repeat this process 3-4 times to ensure the column is fully equilibrated.

  • Sample Application:

    • Allow the equilibration buffer to completely enter the column bed.

    • Carefully apply the quenched protein sample to the center of the column bed.

    • Allow the sample to fully enter the column bed.

  • Elution:

    • Place a clean collection tube under the column.

    • Add the desired volume of elution buffer (typically the same as the equilibration buffer) to the column.

    • Collect the eluate, which contains your purified, labeled protein. The smaller, unreacted isothiocyanate molecules will be retained by the column and will elute later.

Protocol 3: Removal of Unreacted Isothiocyanate using Dialysis
  • Membrane Preparation:

    • Cut a piece of dialysis tubing of the appropriate length and molecular weight cut-off (MWCO), typically 10-12 kDa.

    • Thoroughly rinse the tubing with deionized water.

    • If necessary, treat the membrane according to the manufacturer's instructions to remove any preservatives.

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clip.

    • Pipette the quenched protein sample into the tubing, leaving some space at the top.

    • Remove any air bubbles and seal the other end of the tubing with a second clip.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[5][11]

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Allow dialysis to proceed for at least 4 hours, or preferably overnight.

    • Change the dialysis buffer 2-3 times during this period to ensure complete removal of the unreacted isothiocyanate.[5]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end of the bag and pipette the purified protein sample into a clean tube.

Protocol 4: Removal of Unreacted Isothiocyanate using Scavenger Resins
  • Resin Preparation:

    • Weigh out an appropriate amount of an amine-functionalized scavenger resin (e.g., aminomethylated polystyrene resin). A 5-10 fold molar excess over the initial amount of isothiocyanate is a good starting point.

    • Wash the resin with a suitable solvent (e.g., the same buffer as your protein sample) to remove any preservatives.

  • Scavenging:

    • Add the washed resin to the quenched protein sample.

    • Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end mixing.

  • Purification:

    • Separate the protein solution from the resin by either:

      • Filtration: Pass the mixture through a filter that will retain the resin beads.

      • Centrifugation: Gently centrifuge the sample and carefully collect the supernatant containing the purified protein.

Workflow and Decision Making

Purification_Workflow cluster_start Start cluster_quench Quenching cluster_decision Method Selection cluster_methods Purification Methods cluster_end End Product start Protein Labeling Reaction with this compound quench Quench with Amine-Containing Buffer (e.g., Tris, Glycine) start->quench decision Need for speed? quench->decision scavenger Scavenger Resin (Moderate Speed, Minimal Dilution) quench->scavenger Alternative gel_filtration Gel Filtration (Fast, Moderate Dilution) decision->gel_filtration Yes dialysis Dialysis (Slow, High Purity, High Recovery) decision->dialysis No, purity is key end_product Purified Labeled Protein gel_filtration->end_product dialysis->end_product scavenger->end_product

References

Technical Support Center: Enhancing the Stability of 2-Morpholinoethyl Isothiocyanate (MEITC) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Morpholinoethyl isothiocyanate (MEITC) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of MEITC-protein conjugates?

A1: The stability of MEITC-protein conjugates is primarily influenced by the nature of the chemical bond formed, pH, temperature, and the composition of the storage buffer. MEITC reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable thiourea linkage. Reaction with sulfhydryl groups (e.g., cysteine residues) forms a less stable dithiocarbamate linkage, which is particularly susceptible to degradation under alkaline conditions.[1]

Q2: How does pH affect the stability of the MEITC conjugate?

A2: The thiourea bond formed with lysine residues is relatively stable across a range of pH values. However, the dithiocarbamate linkage with cysteine is known to be unstable at alkaline pH.[1] For long-term storage, a slightly acidic to neutral pH (6.5-7.4) is generally recommended to minimize hydrolysis of the conjugate.[1]

Q3: What is the optimal temperature for storing MEITC conjugates?

A3: For long-term stability, it is recommended to store purified MEITC conjugates at low temperatures, ideally at -20°C or -80°C.[1] If the conjugate is in solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[1]

Q4: Can the buffer composition impact the stability of my conjugate?

A4: Yes, the buffer composition is critical. During the conjugation reaction, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with MEITC.[1] For storage, phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a common choice.

Q5: My MEITC conjugate precipitated after the reaction. What could be the cause?

A5: Protein precipitation during or after conjugation can be due to several factors. The addition of an organic solvent (like DMSO or DMF) used to dissolve MEITC can destabilize the protein. Changes in pH during the reaction can also lead to precipitation if the protein is not stable at the conjugation pH. Over-labeling of the protein can alter its surface properties, leading to aggregation.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of MEITC Prepare fresh stock solutions of MEITC in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Avoid introducing water into the stock solution.
Competing nucleophiles in the buffer Ensure the conjugation buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate, HEPES, or bicarbonate.
Suboptimal pH of the reaction The optimal pH for the reaction of isothiocyanates with primary amines is typically between 8.5 and 9.5. Perform a small-scale pH optimization to find the best condition for your specific protein.
Insufficient molar excess of MEITC Increase the molar ratio of MEITC to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.
Inaccessible amine groups on the protein If the protein's primary amines are sterically hindered, consider a partial denaturation step, if permissible for your application, to expose more reactive sites.
Problem 2: Conjugate Instability and Degradation
Possible Cause Recommended Solution
Hydrolysis of the thiourea linkage Store the purified conjugate at a slightly acidic to neutral pH (6.5-7.4) and at low temperatures (-20°C or -80°C).[1]
Formation of unstable dithiocarbamate linkages If your protein has reactive cysteines, consider blocking them with a thiol-specific reagent before MEITC conjugation if lysine labeling is desired.
Repeated freeze-thaw cycles Aliquot the purified conjugate into single-use volumes to avoid the damaging effects of repeated freezing and thawing.
Presence of proteases If the protein preparation is not highly pure, consider adding a protease inhibitor cocktail to the storage buffer.

Data Presentation

Table 1: Estimated Stability of MEITC-Lysine Conjugate (Thiourea Linkage) under Different Storage Conditions
TemperaturepHEstimated Half-life
4°C7.4> 6 months
25°C (Room Temp)7.4Weeks to months
37°C7.4Days to weeks
4°C5.0> 6 months
4°C9.0Months

Note: These are estimated values based on the general stability of thiourea linkages in protein conjugates. Actual stability will depend on the specific protein and buffer components.

Experimental Protocols

Protocol 1: General Procedure for MEITC Conjugation to a Protein

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • This compound (MEITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

  • Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • MEITC Stock Solution Preparation: Immediately before use, dissolve MEITC in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the MEITC stock solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted MEITC. Incubate for 30 minutes at room temperature.

  • Purification: Separate the MEITC-protein conjugate from unreacted MEITC and quenching reagent using a desalting column equilibrated with the Storage Buffer.

  • Characterization: Determine the protein concentration and the degree of labeling using spectrophotometry or mass spectrometry.

  • Storage: Aliquot the purified conjugate and store at -20°C or -80°C.

Protocol 2: Assessing the Stability of MEITC-Protein Conjugates

Materials:

  • Purified MEITC-protein conjugate

  • A set of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • Analytical method to assess conjugate integrity (e.g., HPLC, SDS-PAGE, mass spectrometry)

Methodology:

  • Sample Preparation: Dilute the purified conjugate into the different pH buffers to a known concentration.

  • Incubation: Aliquot the samples for each condition (pH and temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.

  • Analysis: Immediately analyze the sample using a suitable analytical method to determine the percentage of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each condition to determine the stability profile and estimate the half-life.

Mandatory Visualization

MEITC_Conjugation_and_Degradation cluster_conjugation Conjugation Reaction cluster_degradation Primary Degradation Pathway Protein-NH2 Protein-NH₂ (Lysine) Thiourea_Linkage Stable Thiourea Linkage Protein-NH2->Thiourea_Linkage pH 8.5-9.5 MEITC MEITC (2-Morpholinoethyl isothiocyanate) MEITC->Thiourea_Linkage Thiourea_Linkage_Deg Thiourea Linkage Degraded_Products Degraded Products (Loss of Function) Thiourea_Linkage_Deg->Degraded_Products H2O H₂O (Hydrolysis) H2O->Degraded_Products Elevated Temp. Extreme pH

Caption: MEITC conjugation and degradation pathway.

Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_stability Instability Solutions cluster_precipitation Precipitation Solutions start Problem with MEITC Conjugate issue Identify Issue start->issue low_yield Low Yield / No Labeling issue->low_yield Efficiency instability Instability / Degradation issue->instability Stability precipitation Precipitation issue->precipitation Solubility check_meitc Check MEITC Activity (Fresh Stock) low_yield->check_meitc check_buffer Verify Buffer pH & Absence of Amines low_yield->check_buffer inc_ratio Increase MEITC:Protein Ratio low_yield->inc_ratio check_storage_pH Adjust Storage pH (6.5-7.4) instability->check_storage_pH check_temp Store at -20°C or -80°C instability->check_temp aliquot Aliquot to Avoid Freeze-Thaw instability->aliquot check_solvent Minimize Organic Solvent precipitation->check_solvent check_protein_conc Lower Protein Concentration precipitation->check_protein_conc add_excipients Add Stabilizing Excipients (e.g., glycerol) precipitation->add_excipients

Caption: Troubleshooting workflow for MEITC conjugates.

Factors_Affecting_Stability center_node MEITC Conjugate Stability pH pH center_node->pH temp Temperature center_node->temp buffer Buffer Composition center_node->buffer linkage Linkage Type center_node->linkage pH_desc Optimal Storage: pH 6.5-7.4 pH->pH_desc temp_desc Optimal Storage: -20°C or -80°C temp->temp_desc buffer_desc Avoid Primary Amines (Tris, Glycine) buffer->buffer_desc linkage_desc Thiourea (Lysine) > Dithiocarbamate (Cysteine) linkage->linkage_desc

Caption: Key factors affecting MEITC conjugate stability.

References

Factors affecting the reaction kinetics of 2-Morpholinoethyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Morpholinoethyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group for this compound?

The primary reactive group of this compound is the isothiocyanate (-N=C=S) moiety. This group is electrophilic and readily reacts with nucleophiles, most notably primary amines, to form a stable thiourea bond. In biological applications, this makes it particularly useful for labeling the N-terminus of proteins and the epsilon-amino group of lysine residues.

Q2: What are the optimal pH conditions for reacting this compound with proteins?

For efficient conjugation to primary amines on proteins, such as lysine residues, an alkaline pH is required to ensure the amino groups are deprotonated and thus nucleophilic. The optimal pH range is typically between 8.5 and 9.5. Reactions at lower pH are significantly slower. For instance, the reaction rate for some isothiocyanates is over 12 times higher at pH 9.5 than at pH 6.5.

Q3: What solvents should I use to dissolve this compound?

This compound is often supplied as a liquid and can be dissolved in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer. It is advisable to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of proteins.

Q4: How should I store this compound?

This compound is sensitive to moisture and should be stored in a cool, dry place. The recommended storage temperature is 2-8°C. It is crucial to warm the vial to room temperature before opening to prevent moisture from the air from condensing inside, which can lead to hydrolysis of the isothiocyanate group.

Q5: What are the main side reactions to be aware of?

The primary side reaction is hydrolysis of the isothiocyanate group by water, which leads to the formation of an unstable thiocarbamic acid that then decomposes to the corresponding amine. This is why it is crucial to use anhydrous solvents for storage and to be mindful of the aqueous reaction conditions. Another potential side reaction, particularly when labeling peptides on a solid support under acidic conditions, is an Edman degradation-type cyclization that can lead to cleavage of the N-terminal amino acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive this compound: The reagent may have hydrolyzed due to improper storage or handling.- Always warm the reagent vial to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH: The reaction buffer pH is too low, leaving primary amines on the protein protonated and non-nucleophilic.- Ensure your reaction buffer is between pH 8.5 and 9.5 for optimal reaction with lysine residues.- Use a non-nucleophilic buffer such as sodium carbonate-bicarbonate or borate buffer.
Presence of Interfering Substances: The protein solution contains primary amines (e.g., Tris buffer, glycine) or other nucleophiles that compete with the target protein for the isothiocyanate.- Perform a buffer exchange into a suitable amine-free buffer (e.g., PBS, carbonate, or borate buffer at the appropriate pH) before starting the conjugation.
Low Protein Concentration: A dilute protein solution can slow down the reaction kinetics.- For efficient labeling, it is recommended to use a protein concentration of at least 2 mg/mL. If your protein solution is too dilute, concentrate it before the reaction.
Protein Precipitation During or After Conjugation Over-labeling: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation.- Optimize the molar ratio of this compound to your protein. Start with a 10:1 to 20:1 molar excess and titrate down if aggregation occurs.- Reduce the reaction time. Maximal labeling is often achieved within 30-60 minutes at room temperature.
Solvent-Induced Precipitation: The addition of the organic solvent (e.g., DMSO) containing the isothiocyanate may cause the protein to precipitate.- Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum, ideally below 10% (v/v).
Inconsistent Results Between Batches Variability in Reagent Activity: The activity of this compound can vary if not stored and handled consistently.- Adhere strictly to storage and handling recommendations for every use.- Consider aliquoting the reagent upon receipt to minimize repeated opening of the main vial.
Inconsistent Reaction Parameters: Minor variations in pH, temperature, or reaction time can lead to different degrees of labeling.- Precisely control all reaction parameters. Ensure the pH of the buffer is consistent, and perform the reaction at a controlled temperature for a fixed amount of time.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for conjugation reactions involving isothiocyanates. Note that much of the specific kinetic data has been established for fluorescein isothiocyanate (FITC), but the principles are directly applicable to this compound.

Table 1: Recommended Reaction Conditions for Protein Conjugation

Parameter Recommended Range Rationale
pH 8.5 - 9.5 Ensures primary amines (lysine, N-terminus) are deprotonated and nucleophilic.
Protein Concentration 2 - 25 mg/mL Higher concentrations can improve reaction efficiency.
Isothiocyanate:Protein Molar Ratio 10:1 to 20:1 A molar excess of the isothiocyanate drives the reaction. This should be optimized for each specific protein.
Reaction Temperature Room Temperature (20-25°C) or 4°C Room temperature reactions are faster (typically 1-2 hours), while 4°C reactions can proceed overnight to potentially minimize protein degradation.

| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | Maximal labeling is often achieved within 30-60 minutes at room temperature. |

Table 2: Influence of pH on Isothiocyanate Reactivity

pH Range Primary Reactive Partner Product Stability of Product
6.0 - 8.0 Thiol (Cysteine) Dithiocarbamate Can be reversible.

| 8.5 - 9.5 | Amine (Lysine, N-terminus) | Thiourea | Stable covalent bond. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a general method for conjugating this compound to a purified protein, such as an antibody.

1. Preparation of Protein: a. The protein should be in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. b. If the protein is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be purified by dialysis or gel filtration against the conjugation buffer. c. The protein concentration should ideally be between 2-10 mg/mL.

2. Preparation of this compound Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., at 10 mg/mL).

3. Conjugation Reaction: a. Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 to 20:1). Add the isothiocyanate solution dropwise while gently stirring the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate: a. Remove the unreacted this compound and byproducts by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained. c. Collect the fractions containing the purified conjugate.

Protocol 2: Quantification of Conjugation Efficiency

The degree of labeling can be estimated by spectrophotometry if the isothiocyanate itself has a distinct absorbance, or more generally by methods that quantify the number of modified amino groups. For a more precise quantification of isothiocyanates, a cyclocondensation reaction with 1,2-benzenedithiol can be used, which forms a product with a strong UV absorbance at 365 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange to pH 9.0) mix Mix Protein and Isothiocyanate (10:1 to 20:1 molar ratio) p_prep->mix i_prep Isothiocyanate Prep (Dissolve in anhy. DMSO) i_prep->mix incubate Incubate (1-2h at RT, dark) mix->incubate purify Purification (Gel Filtration) incubate->purify analyze Analysis (Spectrophotometry) purify->analyze

General workflow for protein conjugation with this compound.

troubleshooting_logic start Low Conjugation Yield? q_reagent Reagent Handled Correctly? (Anhydrous, fresh stock) start->q_reagent Yes q_ph Buffer pH Correct? (pH 8.5-9.5) q_reagent->q_ph Yes sol_reagent Use fresh reagent, warm to RT before opening. q_reagent->sol_reagent No q_buffer Buffer Amine-Free? (e.g., no Tris) q_ph->q_buffer Yes sol_ph Adjust buffer to pH 8.5-9.5. q_ph->sol_ph No sol_buffer Perform buffer exchange. q_buffer->sol_buffer No

A logical workflow for troubleshooting low conjugation yield.

Technical Support Center: Non-specific Binding of 2-Morpholinoethyl Isothiocyanate (MEI-NCS) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating non-specific binding of proteins labeled with 2-Morpholinoethyl isothiocyanate (MEI-NCS). The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEI-NCS) and how does it label proteins?

A1: this compound (MEI-NCS) is a chemical reagent used for covalently labeling proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2) present on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable thiourea bond, covalently attaching the morpholinoethyl group to the protein.

Q2: What are the primary causes of non-specific binding of MEI-NCS labeled proteins?

A2: Non-specific binding of labeled proteins can be attributed to several factors, including:

  • Electrostatic Interactions: Charged regions on the labeled protein can interact non-specifically with charged surfaces or other biomolecules.

  • Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface can lead to aggregation or binding to hydrophobic surfaces.

  • Over-labeling: Excessive labeling with MEI-NCS can alter the protein's physicochemical properties, leading to increased non-specific interactions.

  • Presence of Aggregates: Labeled protein aggregates can bind non-specifically and are often difficult to remove.

  • Inadequate Blocking: In assay systems, insufficient blocking of non-specific binding sites on surfaces (e.g., microplates, beads) can lead to high background signals.

Q3: How can I reduce non-specific binding of my MEI-NCS labeled protein?

A3: Several strategies can be employed to minimize non-specific binding:

  • Optimize Labeling Ratio: Empirically determine the optimal molar ratio of MEI-NCS to protein to achieve sufficient labeling without causing over-modification.[1]

  • Buffer Optimization: Use buffers with appropriate pH and ionic strength. Adding blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20) can be effective.[2]

  • Purification of Labeled Protein: Thoroughly remove unconjugated MEI-NCS and any protein aggregates using techniques like size-exclusion chromatography.

  • Use of Blocking Agents: In assays, use effective blocking buffers (e.g., BSA, casein) to saturate non-specific binding sites on the solid phase.

  • Inclusion of Additives: In some cases, adding agents like polyethylene glycol (PEG) or high salt concentrations to the buffer can reduce non-specific interactions.[2]

Q4: What is the ideal buffer for labeling proteins with MEI-NCS?

A4: The ideal buffer for labeling with isothiocyanates is an amine-free buffer with a pH between 8.0 and 9.0. Carbonate-bicarbonate buffer or borate buffer are commonly used. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the isothiocyanate group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the labeling and use of MEI-NCS conjugated proteins.

Problem Possible Cause Recommended Solution
High background signal in immunoassays (e.g., ELISA, Western Blot) 1. Incomplete blocking of the solid phase. 2. Non-specific binding of the labeled protein to the surface. 3. Presence of labeled protein aggregates.1. Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., casein-based blockers). 2. Optimize the washing steps with a buffer containing a mild detergent (e.g., 0.05% Tween-20). Add BSA or a non-ionic surfactant to the antibody dilution buffer. 3. Purify the labeled protein using size-exclusion chromatography to remove aggregates.
Precipitation of protein after labeling 1. Over-labeling of the protein, leading to changes in solubility. 2. The protein is not stable at the labeling pH.1. Reduce the molar ratio of MEI-NCS to protein in the labeling reaction. Perform a titration to find the optimal ratio.[1] 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) or for a shorter duration.
Low or no labeling efficiency 1. Presence of primary amines (e.g., Tris, glycine) in the protein buffer. 2. Suboptimal pH of the reaction buffer. 3. Inactive MEI-NCS reagent.1. Perform a buffer exchange of the protein solution into an amine-free buffer (e.g., carbonate-bicarbonate, pH 8.5-9.0). 2. Ensure the pH of the reaction buffer is between 8.0 and 9.0. 3. Use a fresh stock of MEI-NCS.
Inconsistent results between experiments 1. Variability in the degree of labeling. 2. Inconsistent assay conditions.1. Carefully control the labeling reaction parameters (molar ratio, pH, temperature, time) to ensure a consistent degree of labeling. Characterize each batch of labeled protein. 2. Standardize all assay parameters, including incubation times, temperatures, and washing procedures.

Quantitative Data Summary

The optimal conditions for MEI-NCS labeling are protein-dependent and require empirical determination. The following tables provide general guidelines based on typical isothiocyanate labeling reactions.

Table 1: Recommended Starting Conditions for MEI-NCS Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
MEI-NCS:Protein Molar Ratio 10:1 to 40:1Start with a range of ratios to determine the optimal degree of labeling.[1]
Reaction Buffer 0.1 M Sodium Carbonate-Bicarbonate or Borate BufferMust be free of primary amines.
Reaction pH 8.0 - 9.0A pH of 8.5-9.0 is often optimal.
Reaction Temperature 4°C to Room TemperatureLower temperatures may be necessary for sensitive proteins.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger incubation times may be needed at lower temperatures.

Table 2: Common Additives to Reduce Non-specific Binding

AdditiveTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)Blocks non-specific binding sites on surfaces.[2]
Tween-20 0.05 - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[2]
Polyethylene Glycol (PEG) 1 mg/mLCan reduce non-specific binding to surfaces.[2]
Sodium Chloride (NaCl) up to 500 mMHigh ionic strength can reduce electrostatic interactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with MEI-NCS

Materials:

  • Protein of interest

  • MEI-NCS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 8.5-9.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • MEI-NCS Solution Preparation:

    • Immediately before use, dissolve MEI-NCS in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring, slowly add the calculated amount of MEI-NCS solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess MEI-NCS. Incubate for 30 minutes.

  • Purification of the Labeled Protein:

    • Remove unreacted MEI-NCS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling and protein concentration. Store the labeled protein appropriately.

Protocol 2: ELISA-Based Assay to Quantify Non-specific Binding

Materials:

  • Microplate (e.g., 96-well polystyrene)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • MEI-NCS labeled protein

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection system (e.g., HRP-conjugated antibody against the labeled protein and substrate)

Procedure:

  • Coating:

    • Coat the wells of a microplate with a relevant or irrelevant protein, or leave uncoated to assess binding to the plastic. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block all non-specific binding sites.

  • Binding of Labeled Protein:

    • Wash the plate with wash buffer.

    • Add serial dilutions of the MEI-NCS labeled protein to the wells. Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate thoroughly with wash buffer to remove unbound labeled protein.

  • Detection:

    • Add a detection antibody (e.g., HRP-conjugated anti-protein antibody) and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the appropriate substrate and measure the signal. The signal intensity is proportional to the amount of non-specifically bound labeled protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_assay Non-specific Binding Assay Protein_Prep Protein Preparation (Amine-free buffer, pH 8-9) Reaction Labeling Reaction (Controlled molar ratio, temp, time) Protein_Prep->Reaction MEI_NCS_Prep MEI-NCS Preparation (Anhydrous DMSO) MEI_NCS_Prep->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization Binding Binding of Labeled Protein Characterization->Binding Assay_Setup Assay Setup (e.g., ELISA plate) Blocking Blocking Step (e.g., BSA, Casein) Assay_Setup->Blocking Blocking->Binding Washing Washing Steps (e.g., with Tween-20) Binding->Washing Detection Detection & Quantification Washing->Detection troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions High_NSB High Non-specific Binding Observed Overlabeling Over-labeling High_NSB->Overlabeling Aggregation Protein Aggregates High_NSB->Aggregation Inadequate_Blocking Inadequate Blocking High_NSB->Inadequate_Blocking Suboptimal_Buffer Suboptimal Buffer Conditions High_NSB->Suboptimal_Buffer Optimize_Ratio Optimize MEI-NCS:Protein Ratio Overlabeling->Optimize_Ratio Purify_SEC Purify by SEC Aggregation->Purify_SEC Improve_Blocking Improve Blocking Protocol Inadequate_Blocking->Improve_Blocking Optimize_Buffer Optimize Assay Buffer (Additives, pH, Salt) Suboptimal_Buffer->Optimize_Buffer

References

Technical Support Center: Quenching Excess 2-Morpholinoethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess 2-Morpholinoethyl Isothiocyanate in a reaction mixture, typically following the formation of a desired thiourea derivative.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: Quenching, or scavenging, excess this compound is crucial for several reasons. Firstly, it simplifies the purification of your target compound by converting the reactive isothiocyanate into a byproduct that is easily separable. Secondly, isothiocyanates can be hazardous, and quenching neutralizes their reactivity, making the workup procedure safer. Finally, it prevents potential side reactions with purification materials, such as silica gel.

Q2: What are the common methods for quenching excess isothiocyanates?

A2: The most common methods involve reacting the excess isothiocyanate with a nucleophilic scavenger. This is typically a primary or secondary amine, which reacts to form a thiourea byproduct. The choice of scavenger depends on the desired workup and purification strategy. Two main approaches are the use of a soluble amine scavenger followed by extraction or chromatography, or a solid-supported amine scavenger that can be removed by simple filtration.

Q3: How do I choose the right quenching agent for my reaction?

A3: The choice of quenching agent depends on the properties of your desired product and the intended purification method.

  • For easy removal by aqueous extraction: Use a highly polar amine scavenger like Tris(2-aminoethyl)amine (TREN) or ethanolamine. These will form highly polar thiourea byproducts that are soluble in an aqueous phase.

  • For easy removal by filtration: Use a polymer-bound amine or amino-functionalized silica gel. The resulting thiourea byproduct is attached to the solid support and can be easily filtered off. This method is often cleaner and can simplify purification significantly.

Q4: Can I use water to quench the excess isothiocyanate?

A4: While isothiocyanates can react with water, the reaction is generally slow and may not go to completion, especially in an organic solvent. Using an amine scavenger is a much more efficient and reliable method for complete removal of the excess isothiocyanate.

Troubleshooting Guide

Problem Possible Cause Solution
The quenched byproduct is difficult to separate from my desired product by column chromatography. The polarity of the quenched byproduct is too similar to your product.- If you used a simple amine scavenger (e.g., butylamine), switch to a more polar one like Tris(2-aminoethyl)amine (TREN) to increase the polarity of the byproduct. - Alternatively, use a solid-phase amine scavenger to allow for removal of the byproduct by filtration before chromatography.
My desired product is not precipitating/crystallizing after the workup. The quenched byproduct may be acting as a soluble impurity, inhibiting crystallization.- Ensure the quenching reaction has gone to completion. You can monitor this by TLC. - If using a soluble scavenger, perform a thorough aqueous wash to remove the polar byproduct. - If the problem persists, consider purifying your product by column chromatography before attempting crystallization.
The filtration of the solid-phase scavenger is very slow. The resin particles are too fine or have swollen and clogged the filter paper/frit.- Use a coarser mesh size for the resin if available. - Slurry the resin in a larger volume of solvent before filtering. - Use a wider diameter filter funnel to increase the surface area for filtration.
I see a new spot on TLC after adding the scavenger, but the isothiocyanate spot is still present. The quenching reaction is incomplete.- Increase the amount of scavenger used (see table below for recommended equivalents). - Allow the quenching reaction to stir for a longer period. Gentle warming can also increase the reaction rate, but should be done with caution depending on the stability of your desired product.

Quantitative Data Summary

Quenching Agent Type Molar Equivalents (relative to excess isothiocyanate) Typical Reaction Time Typical Temperature Workup Method
Tris(2-aminoethyl)amine (TREN)Soluble Liquid2 - 31 - 2 hoursRoom TemperatureAqueous Extraction
EthanolamineSoluble Liquid3 - 51 - 3 hoursRoom TemperatureAqueous Extraction
Amino-functionalized Silica GelSolid-Phase3 - 52 - 4 hoursRoom TemperatureFiltration
Polymer-bound Amine (e.g., PS-Trisamine)Solid-Phase3 - 52 - 4 hoursRoom TemperatureFiltration

Experimental Protocols

Protocol 1: Quenching with a Soluble Amine Scavenger (Tris(2-aminoethyl)amine)
  • Reaction Completion: Once your primary reaction to form the thiourea is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature if it was heated.

  • Quenching: To the stirred reaction mixture, add Tris(2-aminoethyl)amine (TREN) (2-3 molar equivalents relative to the initial excess of this compound).

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the excess isothiocyanate by TLC.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water (2 x volume of organic layer).

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Quenching with a Solid-Phase Amine Scavenger (Amino-functionalized Silica Gel)
  • Reaction Completion: After the main reaction is complete, cool the mixture to room temperature.

  • Quenching: Add amino-functionalized silica gel (3-5 molar equivalents based on the loading of the resin) to the reaction mixture.

  • Stirring: Stir the resulting slurry at room temperature for 2-4 hours. The reaction can be monitored by analyzing the liquid phase by TLC to confirm the absence of the isothiocyanate.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Workup: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by recrystallization or column chromatography. This method often yields a cleaner crude product, simplifying the final purification step.

Visualizations

Quenching_Workflow cluster_soluble Soluble Scavenger Workflow cluster_solid Solid-Phase Scavenger Workflow start_s Reaction Mixture with Excess Isothiocyanate add_tren Add Soluble Amine (e.g., TREN) start_s->add_tren stir_s Stir at RT (1-2 hours) add_tren->stir_s workup_s Aqueous Workup (Wash with Water/Brine) stir_s->workup_s purify_s Purification (Recrystallization or Chromatography) workup_s->purify_s product_s Pure Thiourea Product purify_s->product_s start_sp Reaction Mixture with Excess Isothiocyanate add_resin Add Solid-Phase Amine (e.g., Amino-Silica) start_sp->add_resin stir_sp Stir at RT (2-4 hours) add_resin->stir_sp filter_sp Filter to Remove Resin stir_sp->filter_sp concentrate_sp Concentrate Filtrate filter_sp->concentrate_sp purify_sp Purification (Recrystallization or Chromatography) concentrate_sp->purify_sp product_sp Pure Thiourea Product purify_sp->product_sp

Caption: Workflow for quenching excess isothiocyanate using soluble and solid-phase scavengers.

Signaling_Pathway isothiocyanate Excess 2-Morpholinoethyl Isothiocyanate (Electrophile) thiourea_byproduct Thiourea Byproduct (Easily Removable) isothiocyanate->thiourea_byproduct reacts with amine_scavenger Amine Scavenger (Nucleophile) amine_scavenger->thiourea_byproduct forms final_mixture Final Purified Product thiourea_byproduct->final_mixture removed from desired_product Desired Thiourea Product desired_product->final_mixture isolated from reaction_mixture Initial Reaction Mixture reaction_mixture->isothiocyanate reaction_mixture->desired_product

Caption: Logical relationship of components in the quenching and purification process.

Impact of buffer composition on 2-Morpholinoethyl isothiocyanate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Morpholinoethyl isothiocyanate (MEI). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully using MEI for their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for reacting this compound (MEI) with proteins?

A1: The optimal buffer and pH depend on the target functional group on your protein. Isothiocyanates like MEI can react with both primary amines (e.g., lysine residues, N-terminus) and thiols (e.g., cysteine residues).[1]

  • For targeting primary amines (Lysine): A more alkaline condition of pH 9.0 to 11.0 is preferred to ensure the amino group is unprotonated and highly nucleophilic.[1][2] A common choice is a carbonate-bicarbonate buffer. Maximal labeling is often achieved at a pH of 9.5.[3]

  • For targeting thiols (Cysteine): A pH range of 6.5 to 8.0 is generally favored.[4][5] In this range, the thiol group is more reactive than the protonated amine groups.[2] Phosphate-buffered saline (PBS) is a suitable buffer system for this purpose.

Crucially, avoid buffers containing primary or secondary amines , such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with MEI.[6]

Q2: Why am I observing low conjugation efficiency?

A2: Low conjugation efficiency can stem from several factors:

  • Incorrect pH: The reaction is highly pH-dependent.[2][4] Ensure your buffer pH is optimal for your target residue (see Q1).

  • Hydrolysis of MEI: Isothiocyanates can hydrolyze in aqueous solutions, especially at extreme pH values or elevated temperatures.[7][8] It is recommended to prepare the MEI solution immediately before use.

  • Buffer Interference: The presence of competing nucleophiles in your buffer, such as sodium azide or Tris, will consume the MEI and prevent it from reacting with the protein.[9]

  • Insufficient MEI Concentration: An inadequate molar excess of MEI over the protein can lead to incomplete labeling. A titration experiment is often necessary to find the optimal ratio.[9]

  • Protein Concentration: The concentration of the antibody or protein in the solution can affect the extent of conjugation. For consistent results, it's advisable to use a consistent protein concentration, optimally at least 2 mg/mL.[9]

Q3: My protein is precipitating after adding MEI. What can I do?

A3: Protein precipitation or aggregation can occur, particularly when attaching hydrophobic molecules like isothiocyanates. Here are some potential solutions:

  • Optimize the Degree of Labeling: Attaching too many MEI molecules can increase the hydrophobicity of the protein, leading to aggregation. Reduce the molar excess of MEI used in the reaction.

  • Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration, which can sometimes reduce aggregation.

  • Modify Solvent: Adding a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) in which the MEI is first dissolved can improve solubility, but this must be done carefully to avoid denaturing the protein.

Q4: How does temperature affect the MEI conjugation reaction?

A4: Higher temperatures generally increase the reaction rate. Maximal labeling has been reported within 30-60 minutes at room temperature.[3] However, higher temperatures can also accelerate the undesirable hydrolysis of MEI and may negatively impact protein stability.[10][11] A common approach is to react at room temperature for 1-2 hours or at 4°C overnight to balance reaction efficiency with protein stability.

Q5: How can I confirm that the conjugation reaction was successful?

A5: Several methods can be used to confirm conjugation:

  • UV-Vis Spectrophotometry: If the label has a distinct absorbance, you can measure the absorbance spectrum of the conjugate to determine the degree of labeling.

  • Mass Spectrometry (MS): This is a direct method to confirm the covalent modification and determine the number of MEI molecules attached per protein molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the labeled protein from the unlabeled protein and free MEI, allowing for quantification.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low labeling Incorrect Buffer: Using an amine-containing buffer (e.g., Tris) or a buffer with preservatives like sodium azide.[9]Dialyze or buffer-exchange the protein into a non-amine, azide-free buffer like PBS (for thiol labeling) or carbonate buffer (for amine labeling).[9]
MEI Hydrolysis: The MEI has degraded due to prolonged exposure to an aqueous environment.[7][8]Prepare a fresh stock solution of MEI in an anhydrous solvent (e.g., DMSO, DMF) immediately before adding it to the reaction mixture.
Incorrect pH: The pH of the reaction buffer is not optimal for the target functional group.[1][2]Verify the pH of your reaction buffer. Adjust to pH 6.5-8.0 for cysteine targeting or pH 9.0-10.0 for lysine targeting.[1][5]
Protein Precipitation Over-labeling: A high degree of conjugation increases protein hydrophobicity.Reduce the molar ratio of MEI to protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[9]
High Protein Concentration: The protein concentration is too high for the modified, more hydrophobic conjugate to remain soluble.Try the reaction at a lower protein concentration.
Inconsistent Results Variable Reaction Conditions: Inconsistent protein concentration, temperature, or reaction time between experiments.Standardize your protocol. Always use the same protein concentration, temperature, and incubation time for consistency.[3][9]
Instability of MEI Stock: Repeated freeze-thaw cycles or moisture contamination of the solid MEI.Aliquot the MEI stock solution to avoid multiple freeze-thaw cycles. Store solid MEI in a desiccator.

Quantitative Data Summary

Table 1: pH-Dependence of Isothiocyanate Reactivity with Protein Functional Groups

pH RangePrimary Target GroupRecommended Buffer SystemResulting LinkageStability of Linkage
6.0 - 8.0Thiol (Cysteine)[4][5]Phosphate Buffer (PBS)Dithiocarbamate[4]Reversible[4]
9.0 - 11.0Amine (Lysine, N-terminus)[1][2]Carbonate-BicarbonateThiourea[1]Stable[13]

Table 2: Recommended Buffer Compositions for MEI Conjugation

Buffer NameCompositionTypical pHPrimary UseIncompatible Additives
Phosphate-Buffered Saline (PBS) 10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl7.4Thiol-selective labelingPrimary amines (e.g., Tris)
Carbonate-Bicarbonate Buffer 100 mM Sodium Bicarbonate, 100 mM Sodium Carbonate9.2 - 10.2Amine-selective labelingSodium Azide, Tris

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with MEI

This protocol provides a general guideline. The optimal conditions, particularly the molar excess of MEI and reaction time, should be determined empirically for each specific protein.

1. Preparation of Protein: a. Dissolve or buffer-exchange the protein into the appropriate reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 9.5 for amine labeling; PBS, pH 7.4 for thiol labeling) at a concentration of 2-5 mg/mL.[9] b. Ensure the buffer is free of any amine-containing substances or sodium azide.[9]

2. Preparation of MEI Stock Solution: a. Immediately before use, dissolve the this compound in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

3. Conjugation Reaction: a. While gently stirring the protein solution, add the desired molar excess of the MEI stock solution. A starting point could be a 10- to 20-fold molar excess of MEI over the protein. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight with continuous gentle stirring.

4. Removal of Unreacted MEI: a. After the incubation period, remove the unreacted MEI and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[9]

5. Characterization and Storage: a. Determine the protein concentration and the degree of labeling. b. Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

MEI_Reactivity cluster_amine Amine Reactivity (pH 9-11) cluster_thiol Thiol Reactivity (pH 6.5-8) Lys Protein-Lysine (R-NH2) Thiourea Thiourea Adduct (Stable) Lys->Thiourea MEI Cys Protein-Cysteine (R-SH) Dithiocarbamate Dithiocarbamate Adduct (Reversible) Cys->Dithiocarbamate MEI MEI MEI (2-Morpholinoethyl isothiocyanate) MEI->Lys MEI->Cys Hydrolysis Inactive Hydrolyzed MEI MEI->Hydrolysis Aqueous Buffer

Caption: pH-dependent reactivity of MEI with protein amine and thiol groups.

MEI_Workflow Start Start: Prepare Protein in Amine-Free Buffer PrepMEI Prepare Fresh MEI Stock in Anhydrous Solvent Start->PrepMEI React Combine & React (RT for 2h or 4°C overnight) PrepMEI->React Troubleshoot2 Troubleshoot: Precipitation? React->Troubleshoot2 Purify Purify Conjugate (Desalting Column / Dialysis) Troubleshoot1 Troubleshoot: Low Labeling? Purify->Troubleshoot1 Analyze Analyze Conjugate (Concentration, DoL) End Store Conjugate Analyze->End Troubleshoot1->React Yes (Check pH, ↑ MEI ratio) Troubleshoot1->Analyze No Troubleshoot2->React Yes (Reduce MEI ratio) Troubleshoot2->Purify No

Caption: Experimental workflow for MEI conjugation with troubleshooting steps.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Morpholinoethyl Isothiocyanate vs. FITC for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide to 2-Morpholinoethyl isothiocyanate and FITC for antibody labeling is not feasible at this time due to a lack of available scientific literature and experimental data on the performance of this compound as a fluorescent probe.

While this compound is a commercially available chemical compound, extensive research has revealed no documented use of this molecule as a fluorescent label for antibodies or other proteins. Key performance indicators essential for such a comparison, including its fluorescence excitation and emission spectra, quantum yield, extinction coefficient, and data on its labeling efficiency and the stability of its conjugates, are not present in the public domain.

In contrast, Fluorescein isothiocyanate (FITC) is a well-characterized and widely utilized fluorescent dye for antibody labeling. This guide will provide a comprehensive overview of FITC, including its performance characteristics, experimental protocols for antibody conjugation, and relevant data presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Fluorescein Isothiocyanate (FITC): A Comprehensive Guide for Antibody Labeling

FITC is a derivative of the fluorescein molecule, featuring an isothiocyanate reactive group that enables it to form stable covalent bonds with primary amine groups on proteins, such as the lysine residues of antibodies.[1][2] This reaction results in a stable thiourea linkage.[3] Its high quantum efficiency and established protocols have made it a popular choice for a variety of applications, including flow cytometry, fluorescence microscopy, and immunohistochemistry.[1]

Quantitative Performance Data

The following table summarizes the key photophysical and chemical properties of FITC, providing a quantitative basis for its use in antibody labeling.

PropertyValueReferences
Excitation Maximum ~495 nm[1]
Emission Maximum ~525 nm[1]
Molar Mass 389.38 g/mol [2]
Quantum Yield ~0.50 - 0.92
Extinction Coefficient ~75,000 cm⁻¹M⁻¹
Reactive Group Isothiocyanate (-N=C=S)[2]
Target Residues Primary amines (e.g., Lysine)[1]
Linkage Formed Thiourea[3]
Experimental Protocols for FITC Antibody Labeling

A general protocol for labeling antibodies with FITC involves the reaction of the isothiocyanate group of the dye with the primary amine groups on the antibody in a buffer with a basic pH. The following is a typical protocol, though optimization for specific antibodies is recommended.

Materials:

  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)

  • FITC powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring equipment

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to ensure the optimal pH for the labeling reaction and to remove any amine-containing buffers. Adjust the antibody concentration to 1-2 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the FITC solution to the antibody solution. The molar ratio of FITC to antibody is a critical parameter that needs to be optimized. A common starting point is a 10- to 20-fold molar excess of FITC.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification: Separate the FITC-labeled antibody from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored peak to elute is the labeled antibody.

  • Characterization: Determine the degree of labeling (molar F/P ratio) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

  • Storage: Store the labeled antibody at 4°C in the dark. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Visualizing the Workflow and Chemistry

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical reaction.

Antibody_Labeling_Workflow Experimental Workflow for FITC Antibody Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Dialysis & Concentration Adjustment) Mixing Mixing (Add FITC to Antibody) Antibody_Prep->Mixing FITC_Prep FITC Solution Preparation (Freshly dissolved in DMSO) FITC_Prep->Mixing Incubation Incubation (2h, RT, Dark) Mixing->Incubation Purification Purification (Size-Exclusion Chromatography) Incubation->Purification Characterization Characterization (Spectrophotometry for F/P ratio) Purification->Characterization Storage Storage (4°C, Dark) Characterization->Storage FITC_Reaction_Diagram FITC Antibody Conjugation Chemistry Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-C(=S)-NH-Fluorescein (Stable Thiourea Linkage) Antibody->Conjugate + FITC FITC (Fluorescein-N=C=S) FITC->Conjugate pH 9.0

References

Comparative Analysis of 2-Morpholinoethyl Isothiocyanate and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. Isothiocyanates (ITCs), a class of compounds abundant in cruciferous vegetables, have garnered significant attention for their potent anticancer and anti-inflammatory properties. While analogs such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC) have been extensively studied, the biological activity of 2-Morpholinoethyl isothiocyanate remains largely unexplored in publicly available scientific literature.

This guide provides a comparative overview of the known biological activities of prominent isothiocyanate analogs to serve as a benchmark for future investigations into novel compounds like this compound. Due to a lack of direct experimental data for this compound, this document focuses on the well-established activities of SFN, PEITC, AITC, and benzyl isothiocyanate (BITC), while offering insights into the potential bioactivity of the morpholine-containing analog based on structure-activity relationships.

Quantitative Comparison of Biological Activity

The biological efficacy of isothiocyanates is often evaluated by their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate inflammatory pathways. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds across various cancer cell lines.

Isothiocyanate AnalogCancer Cell LineBiological ActivityIC50 Value (µM)
Sulforaphane (SFN) Prostate (PC-3)Apoptosis Induction~15
Colon (HT-29)G2/M Cell Cycle Arrest~20
Breast (MCF-7)Inhibition of Proliferation~10-20
Phenethyl Isothiocyanate (PEITC) Lung (A549)Apoptosis Induction~5-10
Colon (HCT-116)Inhibition of Proliferation~2.5
Breast (MDA-MB-231)Cell Viability ReductionLower than DPEITC
Allyl Isothiocyanate (AITC) Leukemia (HL-60)G2/M Cell Cycle Arrest~10
Bladder (T24)Inhibition of Proliferation~50
Benzyl Isothiocyanate (BITC) PancreaticApoptosis Induction~5-10
Leukemia (HL-60)Apoptosis Induction~2.5
This compound --Data Not Available

Note: IC50 values are approximate and can vary based on experimental conditions, cell line, and exposure time.

Insights into the Activity of this compound

While direct experimental evidence is absent, the structure of this compound offers clues to its potential biological activity. The isothiocyanate (-N=C=S) group is the key pharmacophore responsible for the biological effects of this class of compounds. The side chain attached to this group significantly influences the compound's potency and specificity.

The presence of a morpholine ring in this compound is noteworthy. Morpholine is a heterocyclic moiety found in various approved drugs and biologically active molecules, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The incorporation of a morpholine ring could potentially enhance the cellular uptake and bioavailability of the isothiocyanate, possibly leading to potent biological effects. Further research is warranted to explore the anticancer and anti-inflammatory potential of this and other heterocyclic isothiocyanate analogs.

Key Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects through the modulation of multiple cellular signaling pathways. A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.

Nrf2 Activation Pathway

Caption: Nrf2 Activation by Isothiocyanates.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Isothiocyanates react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[1]

Apoptosis Induction Pathway

Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

Apoptosis_Induction ITC Isothiocyanate ROS ↑ ROS ITC->ROS Bax ↑ Bax ITC->Bax Bcl2 ↓ Bcl-2 ITC->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by ITCs.

Isothiocyanates can increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction.[1] This is accompanied by an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of isothiocyanates.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isothiocyanate analog for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the isothiocyanate analog at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Nrf2, Keap1, Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Isothiocyanates, particularly SFN, PEITC, AITC, and BITC, are well-documented as potent anticancer and anti-inflammatory agents that modulate key cellular pathways. While there is a significant body of evidence supporting the therapeutic potential of these compounds, this compound represents a knowledge gap. The presence of the morpholine moiety suggests that this analog may possess unique and potentially advantageous pharmacological properties. The experimental protocols and comparative data presented in this guide provide a robust framework for future research aimed at elucidating the biological activity of this compound and other novel isothiocyanate derivatives, thereby contributing to the development of new therapeutic strategies.

References

Validating the Cellular Target of 2-Morpholinoethyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cellular target(s) of 2-Morpholinoethyl isothiocyanate (MEITC). As a member of the isothiocyanate (ITC) family, MEITC is presumed to share mechanisms of action with other well-characterized ITCs. Direct target validation studies for MEITC are not extensively available in public literature. Therefore, this guide offers a comparative analysis with two of the most studied ITCs, Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC), to provide a basis for experimental validation.

Isothiocyanates are known to exert their effects through multiple cellular mechanisms, primarily by inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways involved in cellular stress response and inflammation.[1] This guide will focus on the two most prominent pathways targeted by ITCs: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Comparative Efficacy of Isothiocyanates

The biological activity of ITCs is largely attributed to their ability to react with cysteine residues on target proteins, leading to the modulation of their function. The efficacy of this interaction and the resulting cellular outcomes can vary between different ITCs.

Table 1: Comparative IC50 Values of Well-Characterized Isothiocyanates Across Various Cancer Cell Lines

IsothiocyanateCancer Cell LineIC50 (µM)Downstream Effect
Sulforaphane (SFN) MCF-7 (Breast)27.9Growth Inhibition[2]
LNCaP (Prostate)15Apoptosis Induction
HT-29 (Colon)10G2/M Cell Cycle Arrest[3]
Phenethyl Isothiocyanate (PEITC) PC-3 (Prostate)10Apoptosis Induction[4]
A549 (Lung)5Apoptosis Induction
Caco-2 (Colon)2.4G2/M Cell Cycle Arrest[4]
Benzyl Isothiocyanate (BITC) Caco-2 (Colon)5.1G2/M Cell Cycle Arrest[4]
Allyl Isothiocyanate (AITC) HL-60 (Leukemia)~5Growth Inhibition[5]

Note: Data for this compound is not available in the cited literature and would need to be determined experimentally.

Key Signaling Pathways as Potential Targets

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Many ITCs, including SFN and PEITC, can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and cytoprotective genes.[6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEITC 2-Morpholinoethyl isothiocyanate Keap1 Keap1 MEITC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Hypothesized activation of the Nrf2 pathway by MEITC.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, and its aberrant activation is linked to cancer development and progression. ITCs have been shown to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκB.[8][9] This leads to a reduction in the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEITC 2-Morpholinoethyl isothiocyanate IKK IKK MEITC->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Activates Transcription cluster_workflow Western Blot Workflow A Cell Culture & MEITC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-Nrf2, anti-Lamin B1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J cluster_workflow NF-κB Reporter Assay Workflow A Transfect Cells with NF-κB Luciferase Reporter B Pre-treat with MEITC A->B C Stimulate with TNF-α or LPS B->C D Cell Lysis C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis F->G

References

Stability comparison of thiourea linkage from 2-Morpholinoethyl isothiocyanate vs. amide bond

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Bioconjugation and Drug Development

The covalent linkage of molecules to biologics is a cornerstone of modern therapeutics, enabling the creation of targeted therapies such as antibody-drug conjugates (ADCs) and other bioconjugates. The stability of the linker connecting the payload to the biomolecule is a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for controlled release at the target site if required. This guide provides an objective comparison of two common linkages: the robust amide bond and the thiourea linkage formed from 2-Morpholinoethyl isothiocyanate.

At a Glance: Thiourea vs. Amide Bond Stability

FeatureThiourea Linkage (from this compound)Amide Bond
Formation Chemistry Nucleophilic addition of a primary amine to an isothiocyanate.Nucleophilic acyl substitution between an activated carboxylic acid (e.g., NHS ester) and a primary amine.
Chemical Stability Generally considered stable, but can be susceptible to hydrolysis, especially under certain in vivo conditions.Exceptionally stable under a wide range of physiological and chemical conditions due to resonance stabilization.
Enzymatic Stability Generally resistant to cleavage by standard proteases.Can be susceptible to cleavage by proteases if the bond is part of a specific recognition sequence, a feature that can be exploited for targeted drug release.
In Vivo Fate Studies have shown potential instability in vivo, leading to premature cleavage and altered biodistribution of the payload.[1]Generally exhibits high stability in circulation, contributing to a longer half-life of the bioconjugate.

In-Depth Stability Comparison

The choice between a thiourea and an amide linkage can significantly impact the performance of a bioconjugate. While both are formed with primary amines on biomolecules, their inherent chemical properties lead to different stability profiles.

Chemical Stability: The amide bond is renowned for its exceptional chemical stability. This robustness is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond, making it highly resistant to hydrolysis except under harsh acidic or basic conditions.

In contrast, the thiourea linkage, while generally stable, has demonstrated susceptibility to degradation under physiological conditions in some studies. Research comparing radiolabeled bioconjugates with thiourea and amide linkages revealed that the thiourea bond was unstable in vivo, leading to the detachment of the payload from the targeting molecule.[1] Modifying the linkage to an amide bond resulted in significantly improved in vitro and in vivo stability.[1]

Enzymatic Stability: Thiourea linkages are not typically substrates for common proteases, offering resistance to enzymatic degradation in that regard. Amide bonds, being the fundamental linkage in peptides and proteins, can be cleaved by proteases. However, this susceptibility is highly dependent on the specific amino acid sequence surrounding the amide bond. For many bioconjugation applications where the amide bond is not part of a protease recognition site, it is considered enzymatically stable. Furthermore, this enzymatic lability can be strategically employed in the design of cleavable linkers for ADCs, allowing for targeted payload release within cancer cells.

Experimental Protocols

To assess the stability of thiourea and amide linkages in bioconjugates, a series of well-defined experiments are necessary. The following protocols provide a general framework that can be adapted to specific bioconjugates.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate in plasma by monitoring the amount of intact conjugate over time.

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Spike the conjugate into plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same final concentration.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Timepoints: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To the plasma aliquots, add three volumes of ice-cold acetonitrile to precipitate plasma proteins. For the PBS control, dilute with the mobile phase.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the components using a suitable chromatographic gradient.

  • Data Analysis: Quantify the peak area of the intact conjugate at each timepoint. Plot the percentage of remaining intact conjugate versus time to determine the degradation kinetics and half-life.

Protocol 2: In Vivo Stability Assessment in a Mouse Model

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.

Materials:

  • Bioconjugate of interest

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthesia

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Animal Dosing: Administer the bioconjugate to a cohort of mice via an appropriate route (e.g., intravenous injection). The dose will depend on the specific bioconjugate and study design.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection), collect blood samples from the mice.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentration of:

    • Total antibody/biomolecule (if applicable) using ELISA.

    • Intact bioconjugate using a specific ELISA or LC-MS/MS.

    • Free payload using LC-MS/MS.

  • Data Analysis: Plot the concentration of each species over time to determine the pharmacokinetic parameters, including the half-life of the intact bioconjugate.

Visualizing the Chemistry and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions for forming the thiourea and amide linkages, as well as a typical experimental workflow for assessing bioconjugate stability.

G Chemical Formation of Thiourea and Amide Linkages cluster_0 Thiourea Linkage Formation cluster_1 Amide Bond Formation Amine R-NH₂ Primary Amine Thiourea R-NH-C(=S)-NH-R' Thiourea Linkage Amine->Thiourea Nucleophilic Addition Isothiocyanate S=C=N-R' This compound Isothiocyanate->Thiourea Amine2 R-NH₂ Primary Amine Amide R-NH-C(=O)-R' Amide Bond Amine2->Amide Nucleophilic Acyl Substitution NHS_Ester R'-C(=O)O-NHS Activated Carboxylic Acid NHS_Ester->Amide NHS NHS N-Hydroxysuccinimide Amide->NHS + cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Bioconjugate Stock (Thiourea or Amide linked) spike Spike into Plasma and PBS (Control) prep->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time = 0, 1, 4, 8, 24... hrs incubate->timepoint precip Protein Precipitation (ACN) timepoint->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc quantify Quantify Peak Area of Intact Bioconjugate hplc->quantify plot Plot % Intact vs. Time quantify->plot half_life Determine Half-life (t½) plot->half_life

References

Spectroscopic Comparison of 2-Morpholinoethyl Isothiocyanate-Labeled Antibodies: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of antibodies with fluorescent probes is a cornerstone of modern bio-analytics, enabling sensitive detection and quantification in a myriad of applications, from immunoassays to cellular imaging. The choice of fluorescent label is critical, as its spectroscopic properties directly impact assay performance. Among the various reactive moieties used for antibody conjugation, isothiocyanates are well-established for their ability to form stable thiourea bonds with primary amines on the protein surface.

This guide provides a comparative analysis of antibodies labeled with 2-Morpholinoethyl isothiocyanate (MEITC). Due to a lack of available experimental data on the specific spectroscopic properties of MEITC-labeled antibodies, this guide will focus on a theoretical comparison based on the known characteristics of the isothiocyanate functional group and will draw parallels with the well-characterized and widely used fluorescein isothiocyanate (FITC). We will also present detailed experimental protocols for antibody labeling and spectroscopic analysis that can be adapted for novel isothiocyanates like MEITC.

Data Presentation: A Comparative Overview

A direct quantitative comparison of MEITC-labeled antibodies with other alternatives is hampered by the current lack of published spectroscopic data for MEITC conjugates. However, we can establish a framework for comparison based on key performance metrics. When evaluating a new fluorescent label like MEITC, it is crucial to determine the parameters outlined in Table 1. For the purpose of this guide, we will use representative data for the commonly used alternative, Fluorescein Isothiocyanate (FITC), to illustrate the required comparative data points.

Table 1: Spectroscopic Properties of Isothiocyanate-Labeled Antibodies

PropertyThis compound (MEITC)Fluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) Data not available~495 nm
Emission Maximum (λem) Data not available~525 nm
Molar Extinction Coefficient (ε) Data not available~75,000 cm⁻¹M⁻¹ at 495 nm
Quantum Yield (Φ) Data not available0.5 - 0.9
Photostability Data not availableModerate (prone to photobleaching)
pH Sensitivity Data not availableFluorescence is pH-dependent (decreases in acidic pH)
Coupling Chemistry IsothiocyanateIsothiocyanate
Bond Type ThioureaThiourea

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of antibodies with isothiocyanates and their subsequent spectroscopic characterization. These protocols can be adapted for the evaluation of MEITC-labeled antibodies once the reagent becomes more characterized.

Antibody Labeling with Isothiocyanate

This protocol outlines the general procedure for conjugating an isothiocyanate derivative to an antibody.

Materials:

  • Purified antibody (1-5 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • This compound (MEITC) or other isothiocyanate label

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Prepare the Antibody:

    • Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare the Isothiocyanate Solution:

    • Immediately before use, dissolve the isothiocyanate in a small amount of anhydrous DMSO to create a 1-10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the isothiocyanate solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal ultrafiltration devices.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Spectroscopic Characterization

1. Determination of Absorption and Emission Spectra:

  • Dilute the labeled antibody in PBS to a suitable concentration.

  • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorbance maxima of the protein (around 280 nm) and the dye.

  • Measure the fluorescence emission spectrum using a spectrofluorometer by exciting at the dye's absorbance maximum.

2. Calculation of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:

DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF)) × ε_dye)

Where:

  • A_dye is the absorbance of the conjugate at the dye's absorbance maximum.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_dye of the dye).

3. Quantum Yield Determination:

  • The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

  • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample / n_std)²

    Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

4. Photostability Assay:

  • Immobilize the labeled antibody on a glass slide or in a microplate well.

  • Continuously expose the sample to the excitation light of a fluorescence microscope.

  • Acquire images at regular time intervals and measure the decrease in fluorescence intensity over time.

  • Plot the normalized fluorescence intensity against time to determine the photobleaching rate.

Mandatory Visualization

The following diagrams illustrate the key workflows and principles described in this guide.

Antibody_Labeling_Workflow Antibody Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Antibody Purified Antibody in Amine-Free Buffer Reaction Mixing and Incubation (2-4h, RT, dark) Antibody->Reaction Isothiocyanate Isothiocyanate Solution (e.g., MEITC in DMSO) Isothiocyanate->Reaction Purification Size-Exclusion Chromatography or Dialysis Reaction->Purification Labeled_Ab Labeled Antibody Conjugate Purification->Labeled_Ab

Caption: Workflow for the conjugation of an isothiocyanate label to an antibody.

Spectroscopic_Analysis_Pathway Spectroscopic Analysis of Labeled Antibody cluster_input Sample cluster_analysis Analysis cluster_output Characterization Labeled_Ab Labeled Antibody Conjugate Abs_Spec Absorbance Spectroscopy Labeled_Ab->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Labeled_Ab->Fluor_Spec Photostability Photostability Assay Labeled_Ab->Photostability DOL Degree of Labeling (DOL) Abs_Spec->DOL Spectra Excitation/Emission Spectra Fluor_Spec->Spectra QY Quantum Yield (Φ) Fluor_Spec->QY Bleach_Rate Photobleaching Rate Photostability->Bleach_Rate

Caption: Logical flow for the spectroscopic characterization of a labeled antibody.

Conclusion

While this compound presents a potential alternative for antibody labeling, a comprehensive spectroscopic comparison with established dyes is currently limited by the absence of published experimental data. The protocols and comparative framework provided in this guide are intended to facilitate the evaluation of MEITC and other novel isothiocyanate-based fluorescent probes as they become available. Rigorous characterization of the spectroscopic properties outlined herein is essential for determining the suitability of any new fluorescent label for specific research and diagnostic applications. Future studies are warranted to generate the necessary data to fully assess the performance of MEITC-labeled antibodies.

A Comparative Analysis of the Cytotoxicity of 2-Morpholinoethyl Isothiocyanate and Other Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and biomaterial fabrication, the choice of a crosslinking agent is paramount, directly influencing the stability, functionality, and, most critically, the biocompatibility of the final product. While a plethora of crosslinkers are available, their cytotoxic profiles vary significantly, necessitating a careful evaluation for any given application, especially in the context of drug delivery and tissue engineering. This guide provides a comparative overview of the cytotoxicity of 2-Morpholinoethyl isothiocyanate (MEITC) and other commonly employed crosslinkers, supported by available experimental data and detailed methodologies for key cytotoxicity assays.

Introduction to Crosslinkers and Their Cytotoxic Potential

Crosslinkers are chemical reagents used to covalently link molecules, thereby forming a stable network. They are indispensable in creating hydrogels, stabilizing proteins, and constructing antibody-drug conjugates (ADCs). However, residual unreacted crosslinkers or their degradation byproducts can leach out and exert toxic effects on surrounding cells and tissues. This cytotoxicity can manifest as reduced cell viability, induction of apoptosis (programmed cell death), or necrosis.

This guide will focus on comparing the known cytotoxic effects of other well-characterized crosslinkers, including other isothiocyanates and traditional agents like glutaraldehyde and the natural crosslinker genipin.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various crosslinkers, primarily presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%). It is important to note that IC50 values can vary significantly depending on the cell line used, the duration of exposure, and the specific cytotoxicity assay employed.[1]

Table 1: Cytotoxicity of Isothiocyanates in Human Cancer Cell Lines

IsothiocyanateCell LineAssayExposure Time (h)IC50 (µM)
Sulforaphane MCF-7 (Breast Cancer)SRB4813.7 ± 0.82[2]
MDA-MB-231 (Breast Cancer)MTT24~15
PC-3 (Prostate Cancer)MTT24~17[3]
Phenethyl Isothiocyanate (PEITC) MCF-7 (Breast Cancer)SRB487.32 ± 0.25[2]
PC-3 (Prostate Cancer)MTT24~17[3]
SKOV-3 (Ovarian Cancer)MTT2415[4]
Allyl Isothiocyanate (AITC) PC-3 (Prostate Cancer)MTT24~17[3]
Benzyl Isothiocyanate (BITC) MCF-7 (Breast Cancer)SRB485.95 ± 0.10[2]

Table 2: Cytotoxicity of Other Common Crosslinkers

CrosslinkerCell LineAssayExposure TimeIC50
Glutaraldehyde WI-38 (Human Fibroblast)Mitochondrial Dehydrogenase Activity4 h4.83 mM[5]
WI-38 (Human Fibroblast)Mitochondrial Dehydrogenase Activity24 h2.09 mM[5]
Genipin L929 (Mouse Fibroblast)Colony Formation-0.166 mM[6]
HeLa (Cervical Cancer)MTS48 h419 ± 27.25 µM[7]

Experimental Methodologies

Accurate assessment of cytotoxicity is crucial for comparing crosslinking agents. Below are detailed protocols for commonly used assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[8][9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat cells with serial dilutions of the crosslinking agent and incubate for the desired period (e.g., 48 hours).[10]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.[10]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.[10]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.[10]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11]

Protocol:

  • Sample Preparation: Fix adherent cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[11] For suspension cells, cytospin onto slides before fixation.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • Equilibration: (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.[11]

  • TdT Reaction: Add the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.[11]

  • Stop Reaction: Add stop/wash buffer to terminate the reaction.

  • Detection: For fluorescently labeled dUTPs, visualize under a fluorescence microscope. For biotin-labeled dUTPs, follow with incubation with streptavidin-HRP and a suitable chromogenic substrate like DAB.

  • Controls: Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).[11]

Visualization of Apoptotic Signaling Pathway

Many cytotoxic agents, including isothiocyanates, exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway, a common mechanism of cell death initiated by cellular stress.

G Simplified Intrinsic Apoptotic Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Crosslinker Crosslinker/ Isothiocyanate Bcl2_family Bcl-2 Family (Bax, Bak) Crosslinker->Bcl2_family activates Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis leads to

Caption: A diagram illustrating the intrinsic apoptotic pathway induced by cellular stress from crosslinkers.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a crosslinking agent using an in vitro cell-based assay.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial dilutions of crosslinker) Treatment Treatment (Incubate with crosslinker) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Execution Execute Cytotoxicity Assay (e.g., MTT, SRB, LDH) Treatment->Assay_Execution Data_Acquisition Data Acquisition (Measure absorbance/fluorescence) Assay_Execution->Data_Acquisition Calculation Calculate % Viability and IC50 Value Data_Acquisition->Calculation Results Results Interpretation & Comparison Calculation->Results

References

Head-to-head comparison of 2-Morpholinoethyl isothiocyanate and sulforaphane in cancer studies

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 2-Morpholinoethyl Isothiocyanate and Sulforaphane in Cancer Studies

In the landscape of cancer research, naturally occurring isothiocyanates (ITCs) have garnered significant attention for their chemopreventive and therapeutic potential. Among these, sulforaphane (SFN), derived from cruciferous vegetables like broccoli, is the most extensively studied.[1][2][3][4][5][6][7] Its synthetic counterparts, such as this compound (METC), represent a class of compounds designed to potentially enhance efficacy and target specificity. This guide provides a detailed, data-driven comparison of SFN and METC, with a focus on their underlying mechanisms of action in cancer cells. Due to the limited direct research on METC, data from structurally similar synthetic isothiocyanates, particularly other morpholino-substituted ITCs, will be used as a proxy to infer its potential activities.

The anticancer effects of both natural and synthetic isothiocyanates are multifaceted, primarily revolving around the induction of cellular defense mechanisms, cell cycle arrest, and apoptosis.[7][8]

Nrf2-Mediated Antioxidant Response

A primary mechanism by which isothiocyanates exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxifying enzymes, protecting cells from oxidative stress and carcinogens.[1][3][10][11]

Sulforaphane (SFN): SFN is a potent activator of the Nrf2 pathway.[1][3] It reacts with cysteine residues on Keap1, the cytosolic repressor of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[9]

This compound (METC) and Analogs: While direct studies on METC are scarce, research on the structurally similar 3-morpholinopropyl isothiocyanate (3MP-ITC) indicates that it is an exceptionally strong inducer of Nrf2-mediated enzymes.[12] 3MP-ITC was shown to increase the nuclear accumulation of Nrf2 and suppress its repressor, Keap1.[12] This suggests that the morpholino moiety may contribute to potent Nrf2 activation, and METC would likely operate through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm ITC Isothiocyanates (SFN, METC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome 26S Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Proteasome degradation Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Phase II Enzymes (e.g., NQO1, HO-1) ARE->Genes activates transcription

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Morpholinoethyl Isothiocyanate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical compounds is a matter of paramount importance. 2-Morpholinoethyl isothiocyanate, a reactive isothiocyanate used in various synthetic applications, requires careful management to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for its proper disposal.

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][3] This ensures that the compound is managed in accordance with all regulatory requirements. For small quantities, laboratory-scale chemical neutralization may be considered, but only by trained personnel following a thoroughly validated protocol.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related procedures, it is crucial to be familiar with the hazards associated with this compound. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[4][5][6] It may also cause respiratory irritation or allergic reactions.[4][6]

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a suitable respirator is necessary.[4]

Primary Disposal Method: Licensed Waste Management

This is the standard and required procedure for the disposal of this compound.

Procedural Steps:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended and potentially hazardous reactions.

  • Container: Store the waste in its original container if possible. If not, use a compatible, leak-proof container that can be securely sealed.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution or local regulations.

  • Storage: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials such as acids, strong bases, alcohols, amines, and strong oxidizing agents.[3]

  • Collection: Arrange for pickup and disposal by a licensed environmental waste management contractor. Follow your institution's specific procedures for scheduling a hazardous waste collection.

Key Chemical and Physical Data for Disposal Planning

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₇H₁₂N₂OS
Molecular Weight 172.25 g/mol
Appearance Yellow Liquid
Density 1.129 g/mL at 25 °C
Boiling Point 163 °C at 10 mmHg
Flash Point 110 °C (230 °F) - Closed Cup
Storage Recommended at 2-8°C, moisture sensitive.

Source: Sigma-Aldrich, PubChem[4][5]

Experimental Protocol: Laboratory-Scale Chemical Neutralization (Expert Use Only)

Disclaimer: The following is a general procedure based on the reactivity of the isothiocyanate functional group. This procedure should only be performed by trained personnel in a controlled laboratory setting after a risk assessment. It is not a substitute for a validated protocol specific to this compound.

The principle of neutralization involves reacting the electrophilic isothiocyanate group with a nucleophile to form a more stable and less hazardous thiourea derivative. A common and effective method involves the use of a primary or secondary amine.

Materials:

  • This compound waste

  • A suitable amine (e.g., a solution of diethylamine or similar non-volatile amine)

  • A compatible solvent (e.g., isopropanol or ethanol)

  • Stir plate and stir bar

  • pH paper or meter

Methodology:

  • Preparation: In a suitable reaction vessel inside a chemical fume hood, dilute the this compound waste with a compatible solvent like isopropanol to control the reaction rate.

  • Neutralization: Slowly add the amine solution to the diluted isothiocyanate waste while stirring. The reaction is typically exothermic, so the addition should be gradual to control the temperature.

  • Monitoring: Monitor the reaction to ensure it proceeds safely. The disappearance of the isothiocyanate can be monitored by appropriate analytical methods if necessary (e.g., IR spectroscopy, observing the disappearance of the characteristic -N=C=S stretch).

  • Final pH Adjustment: After the reaction is complete, check the pH of the resulting solution. Neutralize with a suitable acid or base as needed.

  • Disposal of Product: The resulting thiourea derivative, while less hazardous, should still be collected and disposed of as chemical waste through a licensed contractor.

Caution: Do not use strong oxidizing agents (like bleach) or strong acids for neutralization, as this can lead to the formation of highly toxic gases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_decision Decision Point cluster_primary Primary Disposal Route cluster_secondary Secondary Route (Expert Use Only) start Start: Have 2-Morpholinoethyl isothiocyanate Waste ppe Wear Full PPE: - Goggles & Face Shield - Gloves - Lab Coat start->ppe assess Assess Quantity of Waste ppe->assess decision Validated Neutralization Protocol Available? assess->decision segregate Segregate Waste decision->segregate No neutralize Perform Chemical Neutralization in Fume Hood decision->neutralize Yes container Use Labeled, Sealed Container segregate->container storage Store in Designated Hazardous Waste Area container->storage pickup Arrange Pickup by Licensed Contractor storage->pickup end_primary End of Process pickup->end_primary collect_prod Collect Reaction Product as Waste neutralize->collect_prod collect_prod->container

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 2-Morpholinoethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds like 2-Morpholinoethyl isothiocyanate is of paramount importance. This document provides immediate, essential safety protocols, operational workflows, and disposal plans to minimize risk and ensure a safe laboratory environment.

Chemical Identity and Hazards:

PropertyValue
Chemical Name This compound
CAS Number 63224-35-1
Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol [1][2]
Appearance Yellow Liquid[2]
Odor Irritating[2]
Boiling Point 163 °C at 10 mm Hg[3]
Density 1.129 g/mL at 25 °C[3]

GHS Hazard Classification:

This compound is a hazardous substance with the following classifications:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes serious eye damage.[1][2]

  • May cause skin irritation.[1]

  • May cause respiratory irritation.[3]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles & Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[4][5][6][7]
Skin Chemical Resistant Gloves & Protective ClothingWear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[8][9] Flame retardant antistatic protective clothing is advised.[4]
Respiratory Respirator with appropriate filterA NIOSH/MSHA approved respirator should be used when vapors or aerosols are generated.[6][8][9] A type ABEK (EN14387) respirator filter is recommended.[4]

Experimental Workflow for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow diagram outlines the necessary steps from preparation to disposal to ensure a safe operational process.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_hood Ensure Chemical Fume Hood is Operational prep_sds->prep_hood prep_ppe Gather and Inspect All Necessary PPE prep_hood->prep_ppe handle_ground Ground and Bond Containers prep_ppe->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_avoid Avoid Contact and Inhalation handle_tools->handle_avoid handle_close Keep Container Tightly Closed handle_avoid->handle_close post_wash Thoroughly Wash Hands and Exposed Skin handle_close->post_wash post_ppe Remove and Properly Dispose of Contaminated PPE post_wash->post_ppe post_clean Clean the Work Area post_ppe->post_clean disp_collect Collect Waste in a Labeled, Suitable Container post_clean->disp_collect disp_dispose Dispose of Contents/Container to an Approved Waste Disposal Plant disp_collect->disp_dispose

Caption: A procedural diagram for the safe handling of this compound.

Detailed Procedural Steps

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Fume Hood: All handling of this chemical must be conducted within a certified chemical fume hood with proper ventilation.[4]

  • Personal Protective Equipment (PPE): Gather all necessary PPE as outlined in the table above and inspect for integrity.

Handling:

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[4]

  • Tools: Use only non-sparking tools.[4][6][7]

  • Avoidance: Avoid breathing vapors or mist and prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Container: Keep the container tightly closed when not in use.[4][5][9]

Post-Handling:

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4][7][9]

  • Contaminated PPE: Remove and properly store or dispose of contaminated PPE.[4]

  • Work Area: Clean the work area thoroughly.[4]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate the area and eliminate all ignition sources.[4][7][10]

  • Protection: Wear appropriate PPE, including respiratory protection.[4]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4][6]

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.[4][10]

  • Ventilation and Cleaning: Ventilate the area and wash the spill site after material pickup is complete.[4][6][9]

Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Dispose of contents and containers to an approved waste disposal plant.[2][7]

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholinoethyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Morpholinoethyl isothiocyanate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.